1,5-Dimethyl-1H-pyrazole-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYZLYRPXUTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591934 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54384-74-6 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,5-Dimethyl-1H-pyrazole-3-carboxamide synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This guide provides a comprehensive overview of a common and effective laboratory-scale synthesis protocol for this compound, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is a more reactive intermediate. The subsequent step is the amidation of the acyl chloride using an ammonia source to yield the final carboxamide product.
Experimental Protocol
A widely utilized method for the synthesis of this compound involves the following detailed experimental procedure[1]:
Step 1: Formation of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
-
To a reaction vessel, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol).
-
Add thionyl chloride (SOCl₂, 25.5 g, 214.29 mmol).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride. The residue contains the intermediate, 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.
Step 2: Amidation to this compound
-
Cool the residue from the previous step to 0 °C in an ice bath.
-
Slowly add 200 mL of aqueous ammonia (NH₃·H₂O) dropwise to the residue with constant stirring.
-
Continue stirring the reaction mixture at 0 °C.
-
Upon completion of the reaction, a solid product will precipitate.
-
Collect the solid product by filtration.
-
The resulting solid is this compound.
The final product is obtained as a white solid with a reported yield of 81%[1].
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid[1].
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Molar Amount (mmol) | Role |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | C₆H₈N₂O₂ | 140.14 | 10 | 71.43 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | 25.5 | 214.29 | Reagent (Chlorinating Agent) |
| Aqueous Ammonia | NH₃·H₂O | 35.05 | - | - | Reagent (Amidating Agent) |
| This compound | C₆H₉N₃O | 139.16 | 8 | 57.5 | Product |
Reaction Yield: 81%[1]
Synthesis Workflow
The logical flow of the synthesis process is illustrated in the following diagram.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The chemical transformation follows a well-established reaction pathway for the conversion of a carboxylic acid to a carboxamide.
Caption: Reaction pathway for the synthesis of this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1,5-Dimethyl-1H-pyrazole-3-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, details experimental protocols, and visualizes a potential mechanism of action to facilitate a deeper understanding of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| CAS Number | 54384-74-6 | [1] |
Table 2: Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [2][3][4][5] |
| Molecular Weight | 140.14 g/mol | [2][3][4][5] |
| Melting Point | 170-176 °C | [2][6] |
| Boiling Point (Predicted) | 302.4 ± 22.0 °C at 760 mmHg | [3][7] |
| pKa (Predicted) | 4.12 ± 0.10 | [3][8] |
| logP (Predicted) | 0.42672 | [4] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [3][7] |
| Form | Solid | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has been described.[1]
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)
-
Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)
-
Aqueous ammonia (NH₃·H₂O) (200 mL)
Procedure:
-
A mixture of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride is refluxed for 2 hours.
-
After the reaction is complete, the mixture is concentrated under vacuum to remove excess thionyl chloride.
-
The residue is cooled to 0°C, and 200 mL of aqueous ammonia is slowly added dropwise with stirring.
-
The reaction is stirred at 0°C.
-
The resulting solid product is collected by filtration.
-
The collected solid is dried to afford this compound as a white solid.
Yield: 8 g (81%)[1]
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound are not extensively detailed in the available literature, the broader class of pyrazole carboxamides has been shown to exhibit a range of biological effects, including acting as protein kinase inhibitors and possessing anticancer and antifungal properties.[9][10][11][12]
One identified mechanism of action for a pyrazole carboxamide fungicide against the plant pathogen Rhizoctonia solani involves the inhibition of the mitochondrial respiratory chain.[11] Specifically, this class of compounds has been shown to target Complex II (Succinate Dehydrogenase) and Complex IV (Cytochrome c Oxidase) of the electron transport chain, which are crucial components of the TCA cycle and oxidative phosphorylation.[11] This inhibition disrupts cellular respiration and leads to fungal cell death.
Conclusion
This compound is a pyrazole derivative with potential for further investigation in medicinal and agricultural chemistry. While a complete experimental physicochemical profile is not yet available, its synthesis is well-documented. The broader class of pyrazole carboxamides demonstrates significant biological activities, including the disruption of fundamental cellular processes like mitochondrial respiration. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.
References
- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 7. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 5744-59-2 [amp.chemicalbook.com]
- 8. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 5744-59-2 [m.chemicalbook.com]
- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS 54384-74-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological significance, drawing from existing literature on pyrazole derivatives.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize the available experimental and predicted data for the compound and its immediate precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54384-74-6 | N/A |
| Molecular Formula | C₆H₉N₃O | N/A |
| Molecular Weight | 139.16 g/mol | N/A |
| Appearance | White solid[1] | N/A |
Table 2: Physicochemical Properties of Precursor 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 5744-59-2 | [2][3][4][5][6][][8] |
| Molecular Formula | C₆H₈N₂O₂ | [2][3][5] |
| Molecular Weight | 140.14 g/mol | [2][3][5] |
| Melting Point | 170-176 °C[9] | N/A |
| Boiling Point | 302.4 °C at 760 mmHg[] | N/A |
| pKa (Predicted) | 4.12 ± 0.10 | N/A |
| Appearance | Solid |
Synthesis
This compound can be synthesized from its carboxylic acid precursor. The general methodology involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid[1]
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (NH₃·H₂O)
-
Anhydrous reaction solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Ice bath
Procedure:
-
Acid Chloride Formation: A mixture of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and an excess of thionyl chloride is refluxed for 2 hours.
-
Solvent Removal: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
Amidation: The resulting crude acid chloride is cooled in an ice bath. An ammonia solution is then added dropwise with stirring.
-
Isolation: The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried.
Spectroscopic Characterization
-
¹H NMR: To confirm the presence and arrangement of protons, including the characteristic signals for the pyrazole ring protons and the methyl groups.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
IR Spectroscopy: To detect the characteristic stretching vibrations of the C=O (amide I band) and N-H (amide II band) functional groups. For pyrazoline carboxamide derivatives, a strong C=O band is typically observed around 1674 cm⁻¹, and a broad N-H band appears around 3470 cm⁻¹.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively reported. However, the pyrazole and pyrazole-carboxamide scaffolds are known to exhibit a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.
The pyrazole nucleus is a key structural component in several commercially available drugs with diverse therapeutic applications.[10] Pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[11]
Potential Mechanisms of Action
Given the known activities of related compounds, this compound could potentially exert its effects through various mechanisms:
-
Enzyme Inhibition: Many pyrazole-containing compounds are known to be potent enzyme inhibitors. For example, certain pyrazole-carboxamides have been identified as inhibitors of carbonic anhydrase.[11] Another study reported 1,5-diphenylpyrazole-3-carboxamide derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.[12][13]
-
Receptor Modulation: Pyrazole derivatives can act as modulators of various receptors.
-
DNA Interaction: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and exhibit anticancer activity.[14][15]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrazole-carboxamide derivative, based on its potential as a kinase inhibitor, a known mechanism for some compounds in this class.
Applications in Drug Development
The structural features of this compound make it an attractive scaffold for medicinal chemistry research. The pyrazole core is a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets. The carboxamide group provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.
Given the broad spectrum of biological activities associated with the pyrazole-carboxamide core, this compound could serve as a starting point for the development of novel therapeutics in areas such as:
Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
Safety Information
Specific safety and toxicity data for this compound are not available. However, for its precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, the following hazards have been identified:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[9]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor compound.[16]
References
- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 5744-59-2 [chemicalbook.com]
- 5. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. 5744-59-2|1,5-Dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,5-Dimethyl-1H-pyrazole-3-carboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a pyrazole derivative with the molecular formula C6H9N3O.[1] Its molecular weight is 139.16 g/mol .[1] While specific physicochemical data for this compound is not widely available in published literature, the properties of its precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are well-documented and provided for reference.
Table 1: Physicochemical Properties
| Property | Value | Compound |
| Molecular Weight | 139.16 g/mol [1] | This compound |
| Molecular Formula | C6H9N3O[1] | This compound |
| CAS Number | 54384-74-6[1] | This compound |
| Melting Point | 170-176 °C | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| Boiling Point | 302.4 °C at 760 mmHg[2] | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| Density | 1.28 g/cm³[2] | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| pKa | 4.12 ± 0.10 (Predicted)[2] | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves a two-step process starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
Experimental Protocol
Step 1: Acyl Chloride Formation
-
In a round-bottom flask, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (SOCl2, 25.5 g, 214.29 mmol).
-
Heat the mixture at reflux for 2 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride. This will yield the intermediate acyl chloride.
Step 2: Amidation
-
Cool the residue from Step 1 to 0 °C in an ice bath.
-
Slowly add 200 mL of aqueous ammonia (NH3-H2O) dropwise to the residue while stirring.
-
Continue stirring the reaction mixture at 0 °C.
-
Collect the resulting solid product by filtration.
-
The final product is this compound, which is obtained as a white solid. The reported yield for this procedure is approximately 81% (8 g).
Synthesis Workflow
Caption: Synthesis of this compound.
Potential Biological Significance
While there is limited specific biological data available for this compound in the public domain, the pyrazole and pyrazole-carboxamide scaffolds are prominent in medicinal chemistry due to their wide range of biological activities.
Derivatives of pyrazole-carboxamide have been reported to exhibit various pharmacological properties, including:
-
Anticancer Activity: Some novel 1H-pyrazole-3-carboxamide derivatives have shown antiproliferative effects on cancer cells.[3][4] Their mechanism of action can involve DNA binding and kinase inhibition.[3][4]
-
Anti-inflammatory and Analgesic Effects: Pyrazole-containing compounds have a long history in the development of anti-inflammatory drugs.
-
Antimicrobial and Antifungal Properties: Various pyrazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[5]
-
Enzyme Inhibition: Certain pyrazole-carboxamide derivatives have been identified as inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and carbonic anhydrase.[6][7]
It is important to note that these activities are characteristic of the broader class of pyrazole-carboxamide compounds and have not been specifically demonstrated for this compound. Further research is required to determine the specific biological profile and potential therapeutic applications of this particular compound.
Logical Relationship of Pyrazole-Carboxamide Research
Caption: General workflow for pyrazole-carboxamide drug discovery.
References
- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. Cas 5744-59-2,1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, including its chemical identity, synthesis, and known biological context. The information is intended for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
The compound with the common name this compound has the officially recognized IUPAC name of This compound . It is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The pyrazole moiety is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Precursor) |
| IUPAC Name | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[4] |
| CAS Number | 54384-74-6[5] | 5744-59-2[4][6][7] |
| Molecular Formula | C6H9N3O[5] | C6H8N2O2[4][6][7] |
| Molecular Weight | 139.16 g/mol [5] | 140.14 g/mol [4][6] |
| Appearance | White solid[5] | Solid |
| Melting Point | Not specified | 170-176 °C[8] |
| SMILES | Not directly available | CN1N=C(C=C1C)C(O)=O[4][6] |
| InChI Key | Not directly available | PXRXGHUTKHXUGF-UHFFFAOYSA-N[4] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound is through the amidation of its corresponding carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[5] The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of this compound [5]
-
Step 1: Acyl Chloride Formation
-
Combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (SOCl2, 25.5 g, 214.29 mmol) in a suitable reaction vessel.
-
Heat the mixture at reflux for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by concentrating the mixture under vacuum.
-
-
Step 2: Amidation
-
Cool the residue from Step 1 to 0 °C in an ice bath.
-
Slowly add 200 mL of aqueous ammonia (NH3-H2O) dropwise to the cooled residue while stirring.
-
Continue stirring the reaction mixture at 0 °C.
-
Collect the resulting solid product by filtration.
-
The isolated white solid is this compound. The reported yield for this procedure is approximately 8 g (81%).[5]
-
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 10 g | 71.43 | Starting material |
| Thionyl chloride (SOCl2) | 118.97 | 25.5 g | 214.29 | Chlorinating agent |
| Aqueous Ammonia (NH3-H2O) | Variable | 200 mL | In excess | Amine source |
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Biological and Pharmacological Context
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole carboxamides is of significant interest in drug discovery.[2][3]
-
Anticancer Activity: Several novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties.[9][10] Some of these compounds have shown the ability to inhibit cell proliferation and interact with DNA, suggesting that DNA may be a potential target for this class of compounds.[9][10]
-
Kinase Inhibition: Pyrazole derivatives are known to act as kinase inhibitors.[9] Although some synthesized 1H-pyrazole-3-carboxamide derivatives exhibited weak kinase inhibition, this remains a potential mechanism of action for other analogs.[9]
-
Other Biological Activities: The pyrazole nucleus is a versatile scaffold found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[2][3] For instance, some pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent carbonic anhydrase inhibitors.[1]
Logical Relationship of Pyrazole Carboxamide in Drug Discovery
Caption: Role of pyrazole carboxamides in the drug discovery process.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR spectrum of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key analytical technique for the structural elucidation and purity assessment of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, such as 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and other pyrazole derivatives, a predicted spectrum can be summarized.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (pyrazole ring) | 6.5 - 6.8 | Singlet (s) | 1H |
| N-CH₃ (N1-methyl) | 3.8 - 4.1 | Singlet (s) | 3H |
| C-CH₃ (C5-methyl) | 2.3 - 2.6 | Singlet (s) | 3H |
| -CONH₂ (amide) | 5.5 - 7.5 | Broad Singlet (br s) | 2H |
Note: The chemical shifts for the amide protons (-CONH₂) can be broad and their position may vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Structural Elucidation and Data Interpretation
The predicted ¹H NMR spectrum provides a clear fingerprint of the this compound structure.
-
Pyrazole Ring Proton (H-4): The pyrazole ring contains a single proton at the 4-position, which is expected to appear as a sharp singlet in the aromatic region of the spectrum, typically between 6.5 and 6.8 ppm. Its singlet nature is due to the absence of adjacent protons for coupling.
-
Methyl Groups: The molecule has two methyl groups in distinct chemical environments. The methyl group attached to the nitrogen atom (N1-CH₃) is generally shifted further downfield (3.8 - 4.1 ppm) compared to the methyl group attached to the carbon atom of the pyrazole ring (C5-CH₃) at 2.3 - 2.6 ppm. Both signals are expected to be sharp singlets as there are no neighboring protons to couple with.
-
Amide Protons (-CONH₂): The two protons of the primary amide group are typically observed as a broad singlet. Their chemical shift is highly variable and they can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal.
The integration of these signals, representing the relative number of protons, should correspond to a 1:3:3:2 ratio, confirming the presence of the respective proton groups in the molecule.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like those of the amide group.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Parameters:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The acquisition time is generally set between 2 to 4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) should be accumulated to achieve an adequate signal-to-noise ratio.
-
The temperature should be controlled and maintained at a constant value, typically 25°C (298 K).
3. Data Processing:
-
The acquired free induction decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected to ensure accurate integration.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
The integrals of the signals are calculated to determine the relative ratios of the different types of protons.
Visualizing Molecular Structure and NMR Signal Assignment
A diagram can be used to illustrate the relationship between the molecular structure and the assigned ¹H NMR signals.
Caption: Molecular structure and predicted ¹H NMR signal assignments.
References
FT-IR Analysis of Pyrazole Carboxamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. Their therapeutic potential is intrinsically linked to their molecular structure and intermolecular interactions. Fourier-Transform Infrared (FT--IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the functional groups, bonding, and molecular structure of these compounds. This technical guide offers an in-depth overview of the FT-IR analysis of pyrazole carboxamide derivatives, including detailed experimental protocols, interpretation of spectral data, and a summary of characteristic vibrational frequencies.
Core Principles of FT-IR Spectroscopy in Pyrazole Carboxamide Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic vibrational frequency, making the resulting FT-IR spectrum a unique "molecular fingerprint." For pyrazole carboxamide compounds, FT-IR analysis is instrumental in:
-
Structural Elucidation: Confirming the presence of key functional groups, including the pyrazole ring, the carboxamide linkage (-CONH-), and any substituents.
-
Reaction Monitoring: Tracking the progress of synthesis by observing the appearance or disappearance of characteristic absorption bands of reactants and products.[1]
-
Hydrogen Bonding Analysis: Investigating intra- and intermolecular hydrogen bonds, which significantly influence the physicochemical properties and biological activity of the compounds.
-
Polymorphism Studies: Differentiating between different crystalline forms of a compound, which can have distinct solubility and bioavailability profiles.
Experimental Protocol: FT-IR Analysis of Pyrazole Carboxamide Compounds
The following is a generalized experimental protocol for obtaining high-quality FT-IR spectra of pyrazole carboxamide compounds. This protocol is a synthesis of methodologies reported in various studies.[2][3][4]
1. Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound (solid or liquid). For solid pyrazole carboxamide derivatives, the most common method is the Potassium Bromide (KBr) pellet technique .
-
Materials:
-
Pyrazole carboxamide sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
-
Procedure:
-
Weigh approximately 1-2 mg of the finely ground pyrazole carboxamide sample.
-
Weigh approximately 100-200 mg of dry FT-IR grade KBr.
-
Add the sample and KBr to the agate mortar and grind them together thoroughly for 3-5 minutes to ensure a homogenous mixture.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
2. Instrumentation and Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹[5]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
Apodization: Happ-Genzel
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the sample spectrum.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final FT-IR spectrum of the pyrazole carboxamide compound.
-
Interpretation of FT-IR Spectra of Pyrazole Carboxamide Compounds
The FT-IR spectrum of a pyrazole carboxamide can be divided into several key regions, each corresponding to the vibrations of specific functional groups.
Key Vibrational Modes and Their Expected Wavenumber Ranges
The following tables summarize the characteristic FT-IR absorption frequencies for pyrazole carboxamide compounds based on published data. These values can vary depending on the specific molecular structure, substitution patterns, and intermolecular interactions.
Table 1: Carboxamide Group Vibrational Frequencies
| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Notes |
| N-H Stretch | Amide N-H | 3470 - 3224[2][6] | Often appears as a broad band due to hydrogen bonding.[5] |
| C=O Stretch (Amide I) | Amide C=O | 1674 - 1590 | A strong, sharp absorption. Its position is sensitive to hydrogen bonding and conjugation. |
| N-H Bend (Amide II) | Amide N-H | 1620 - 1550 | Involves coupling of N-H bending and C-N stretching. |
| C-N Stretch (Amide III) | Amide C-N | ~1300 - 1000[5] | Can be coupled with other vibrations and may be weaker than Amide I and II bands. |
Table 2: Pyrazole Ring and Other Common Functional Group Vibrational Frequencies
| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretch (Aromatic) | Pyrazole & Phenyl C-H | 3100 - 3000[7] | Typically weak to medium intensity. |
| C-H Stretch (Aliphatic) | sp³ C-H | 2959 - 2805[4][6] | Present if alkyl substituents are on the molecule. |
| C=N Stretch | Pyrazole Ring | 1655 - 1460[7] | Characteristic of the pyrazole ring system. |
| C=C Stretch (Aromatic) | Pyrazole & Phenyl Rings | 1620 - 1430[7] | A series of bands of variable intensity. |
| N-N Stretch | Pyrazole Ring | ~1447[8] | Can be useful for confirming the pyrazole ring structure. |
| SO₂ Asymmetric Stretch | Sulfonamide | 1397 - 1320[2] | Present in pyrazole carboxamides with a sulfonamide moiety.[2] |
| SO₂ Symmetric Stretch | Sulfonamide | 1167 - 1144[2] | Present in pyrazole carboxamides with a sulfonamide moiety.[2] |
Visualizing the FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of pyrazole carboxamide compounds, from sample preparation to spectral interpretation.
Caption: Workflow for FT-IR Analysis of Pyrazole Carboxamides.
Conclusion
FT-IR spectroscopy is an indispensable tool in the research and development of pyrazole carboxamide compounds. It provides a rapid and reliable method for structural verification, purity assessment, and the study of intermolecular interactions. By following a standardized experimental protocol and understanding the characteristic vibrational frequencies of the key functional groups, researchers can effectively utilize FT-IR spectroscopy to accelerate the discovery and development of novel pyrazole carboxamide-based therapeutics. The data and methodologies presented in this guide serve as a comprehensive resource for scientists working in this exciting field.
References
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jetir.org [jetir.org]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mass Spectrometry of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds. This guide provides a comprehensive overview of the mass spectrometric behavior of pyrazole derivatives, focusing on fragmentation patterns, ionization techniques, and experimental considerations.
Core Principles of Pyrazole Mass Spectrometry
The fragmentation of pyrazole derivatives in a mass spectrometer is highly dependent on the ionization method employed and the nature and position of substituents on the pyrazole ring.[2][3] Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques used for their analysis.
Electron Ionization (EI): This hard ionization technique typically operates at 70 eV and results in extensive fragmentation, providing rich structural information.[4] The initial event is the removal of an electron to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions.[5]
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for analyzing polar and thermally labile pyrazole derivatives. It typically generates protonated molecules ([M+H]+) with less fragmentation than EI, making it ideal for molecular weight determination and liquid chromatography-mass spectrometry (LC-MS) applications.[6]
Fragmentation Patterns of Pyrazole Derivatives
The fragmentation of the pyrazole ring itself and the cleavage of its substituents are the two main processes observed in the mass spectra of pyrazole derivatives.
General Fragmentation Pathways
Two fundamental fragmentation processes for the pyrazole ring under EI are:
-
Expulsion of HCN: This can occur from both the molecular ion ([M]+•) and the [M-H]+ ion.[7]
-
Loss of N2: This fragmentation is characteristic of the [M-H]+ ion.[7]
The substituents on the pyrazole ring significantly influence these primary fragmentation pathways.[7]
Fragmentation of Substituted Pyrazoles
The nature of the substituent dictates the primary fragmentation pathways.
-
N-Substituted Pyrazoles: For 1-methylpyrazole, the loss of a hydrogen atom from the methyl group is a preferred fragmentation pathway.[2]
-
C-Substituted Pyrazoles:
-
Pyrazole-carboxamides: These compounds often show characteristic fragmentation patterns involving the carboxamide group. For example, some 3-phenyl-N-propyl-1H-pyrazole-5-carboxamide derivatives exhibit an unusual loss of 11 u under ESI-MS/MS.[6]
-
Fused Pyrazoles (e.g., Pyrano[2,3-c]pyrazoles): The fragmentation of these systems is often initiated by the elimination of a CO molecule, followed by the loss of a hydrogen atom and a subsequent rearrangement.[4]
Quantitative Data on Pyrazole Fragmentation
The following tables summarize the characteristic fragment ions and their relative intensities for selected pyrazole derivatives, as determined by Electron Ionization Mass Spectrometry (EI-MS).
Table 1: Key Fragment Ions of 4-Substituted Pyrazoles
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) |
| 4-Bromopyrazole | 146/148 | 117/119 (M-HCN), 67 (M-Br) |
| 4-Acetylpyrazole | 110 | 95 ([M-CH3]+, 100%), 68 (M-C2H2O) |
| 4-Phenylpyrazole | 144 | 117 ([M-HCN]+), 116, 115, 89 |
Data compiled from literature sources.[2]
Table 2: Fragmentation of 1H,6H-Pyrano[2,3-c]pyrazol-6-ones
| Substituent | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Methyl-4-phenyl | 254 | 226 (M-CO), 225 (M-CO-H), 118 |
| 1,3-Dimethyl-4-phenyl | 268 | 240 (M-CO), 239 (M-CO-H), 132 |
Data compiled from literature sources.[4]
Experimental Protocols
Accurate and reproducible mass spectrometric analysis of pyrazole derivatives requires careful optimization of experimental parameters.
Sample Preparation
-
For GC-MS (EI): Samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane.
-
For LC-MS (ESI): Samples are dissolved in a solvent compatible with the mobile phase, often a mixture of water, acetonitrile, or methanol, sometimes with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
Instrumentation and Parameters
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable.
-
Temperature Program: An appropriate temperature gradient is used to ensure good separation of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas Flow: Adjusted to ensure stable spray.
-
Drying Gas Temperature: 250-350 °C
-
Collision Energy (for MS/MS): Optimized for each compound to induce characteristic fragmentation.
-
LC Column: Reversed-phase columns (e.g., C18) are commonly used.[8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid.
Visualization of Workflows and Pathways
Mass Spectrometry Workflow for Pyrazole Derivatives
Caption: General workflow for the mass spectrometric analysis of pyrazole derivatives.
Signaling Pathway of a Pyrazole-Based Drug: Celecoxib
Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) containing a pyrazole core. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
Caption: Simplified signaling pathway showing the inhibitory action of Celecoxib on the COX-2 enzyme.
Conclusion
Mass spectrometry is a powerful and versatile technique for the characterization of pyrazole derivatives. A thorough understanding of their fragmentation behavior under different ionization conditions is crucial for accurate structural elucidation. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds, enabling them to effectively utilize mass spectrometry in their drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,5-Dimethyl-1H-pyrazole-3-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from the structurally analogous compound, benzamide, to provide a predictive analysis of its solubility profile in a range of common organic solvents. Furthermore, this document outlines a detailed experimental protocol for determining solubility via the widely accepted shake-flask method and includes a visual workflow to guide researchers in their laboratory practices.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of pharmaceutical sciences. For drug development professionals, a thorough understanding of a compound's solubility is paramount for several reasons:
-
Process Chemistry: The selection of appropriate solvents is crucial for the efficient synthesis, crystallization, and purification of APIs. Poor solubility can lead to low yields and difficulties in isolating the desired compound.
-
Formulation Development: The ability to formulate a drug into a suitable dosage form, such as tablets, capsules, or injectables, is highly dependent on its solubility. For oral dosage forms, solubility in gastrointestinal fluids is a key determinant of bioavailability.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is significantly influenced by its solubility. A compound with poor aqueous solubility often exhibits low and variable oral bioavailability.
-
Preclinical and Toxicological Studies: Consistent and reliable dosing in preclinical and toxicological studies requires the use of appropriate vehicles, which are selected based on the compound's solubility.
This compound, a heterocyclic compound, presents a chemical structure with the potential for a varied solubility profile across different organic solvents due to the presence of both polar (amide) and non-polar (dimethyl-pyrazole ring) moieties.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," meaning that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The interplay of the polar amide group and the relatively non-polar dimethyl-pyrazole ring in this compound will dictate its interaction with different solvents.
The following table summarizes the experimental solubility of benzamide in various organic solvents at different temperatures.[1][2][3] This data provides a qualitative and quantitative estimation of how this compound might behave in similar solvent systems. It is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[4]
Table 1: Experimental Solubility of Benzamide in Various Organic Solvents [1][2]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Alcohols | ||
| Methanol | 283.15 | 135.6 |
| 298.15 | 224.7 | |
| 313.15 | 358.9 | |
| 323.15 | 489.1 | |
| Ethanol | 283.15 | 77.9 |
| 298.15 | 130.8 | |
| 313.15 | 211.5 | |
| 323.15 | 289.6 | |
| 1-Propanol | 283.15 | 53.6 |
| 298.15 | 90.9 | |
| 313.15 | 147.9 | |
| 323.15 | 205.1 | |
| Isopropanol | 283.15 | 39.8 |
| 298.15 | 68.2 | |
| 313.15 | 112.5 | |
| 323.15 | 158.3 | |
| 1-Butanol | 283.15 | 41.5 |
| 298.15 | 71.1 | |
| 313.15 | 116.8 | |
| 323.15 | 164.7 | |
| Isobutanol | 283.15 | 32.8 |
| 298.15 | 57.1 | |
| 313.15 | 94.9 | |
| 323.15 | 135.2 | |
| Ketones | ||
| Acetone | 283.15 | 99.8 |
| 298.15 | 165.7 | |
| 313.15 | 264.8 | |
| 323.15 | 362.5 | |
| Esters | ||
| Methyl Acetate | 283.15 | 31.9 |
| 298.15 | 55.4 | |
| 313.15 | 92.2 | |
| 323.15 | 129.8 | |
| Ethyl Acetate | 283.15 | 22.9 |
| 298.15 | 40.5 | |
| 313.15 | 68.7 | |
| 323.15 | 98.3 | |
| Butyl Acetate | 283.15 | 15.6 |
| 298.15 | 28.3 | |
| 313.15 | 48.9 | |
| 323.15 | 71.2 | |
| Nitriles | ||
| Acetonitrile | 283.15 | 13.9 |
| 298.15 | 24.6 | |
| 313.15 | 41.8 | |
| 323.15 | 60.1 |
Disclaimer: This data is for the analogous compound benzamide and should be used as an estimation for the solubility of this compound. Experimental verification is recommended for precise quantitative values.
Factors Influencing Solubility
The dissolution of a crystalline solid in a solvent is a complex process governed by the interplay of several energetic factors:
-
Crystal Lattice Energy: This is the energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.[5][6][7][8] A higher lattice energy generally corresponds to lower solubility.
-
Solvation Energy: This is the energy released when the solute molecules are surrounded by solvent molecules.[5][6][7] Stronger interactions between the solute and solvent (e.g., hydrogen bonding) lead to a greater solvation energy and higher solubility.
-
Entropy of Solution: The dissolution of a solid into a liquid generally leads to an increase in entropy, which favors the dissolution process.
For this compound, the presence of the amide group allows for strong hydrogen bonding with protic solvents like alcohols, which is expected to result in good solubility. In aprotic polar solvents like acetone, dipole-dipole interactions will play a significant role. In non-polar solvents, the solubility is expected to be limited due to the unfavorable energetics of disrupting the strong solute-solute interactions in the crystal lattice without strong compensating solute-solvent interactions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10] The following protocol provides a detailed methodology for its implementation.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker and agitate at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9] The agitation speed should be sufficient to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
4.3. Quantification
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
4.4. Calculation of Solubility
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Conclusion
While direct experimental solubility data for this compound remains to be published, a predictive understanding of its behavior in organic solvents can be established through the analysis of analogous compounds like benzamide. It is anticipated that this compound will exhibit favorable solubility in polar organic solvents, with the extent of solubility influenced by the solvent's ability to engage in hydrogen bonding and other polar interactions. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The accompanying workflow diagram serves as a clear and concise visual aid for the practical implementation of this technique. The principles and procedures outlined herein provide a solid foundation for the systematic investigation of the solubility of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.
References
- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lattice Energy [chemed.chem.purdue.edu]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its role as a key building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Chemical Properties and Synthesis
A clear understanding of the physicochemical properties and a reliable synthetic route are fundamental for the effective utilization of any pharmaceutical intermediate.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 54384-74-6 | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Appearance | White solid | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.[1]
Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid [1]
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)
-
Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)
-
Aqueous ammonia (NH₃·H₂O) (200 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (25.5 g, 214.29 mmol).
-
Heat the mixture at reflux for 2 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Amidation: Cool the residue in an ice bath (0 °C).
-
Slowly add 200 mL of aqueous ammonia dropwise to the residue with constant stirring.
-
Continue stirring the reaction mixture at 0 °C.
-
Isolation: Collect the resulting solid product by filtration.
-
Wash the solid with cold water and dry to afford this compound.
Yield: 8 g (81% yield) of a white solid.[1]
Synthesis Workflow:
References
Methodological & Application
Applications of Pyrazole Carboxamides in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology. Their unique structural features allow for diverse substitutions, leading to the development of potent and selective inhibitors of various cancer-related targets. Several pyrazole-containing drugs have already been approved for clinical use, highlighting the therapeutic potential of this scaffold. This document provides a detailed overview of the applications of pyrazole carboxamides in oncology, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Mechanisms of Action and Key Molecular Targets
Pyrazole carboxamide derivatives exert their anticancer effects by targeting a range of key proteins involved in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms of action include:
-
Kinase Inhibition: A predominant mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. These include:
-
Aurora Kinases (A and B): These are critical regulators of mitosis, and their inhibition by pyrazole carboxamides leads to mitotic arrest and apoptosis.[1]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can halt the cell cycle progression, thereby inhibiting cancer cell proliferation.[2][3]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of these receptors can simultaneously suppress tumor growth and angiogenesis.[3]
-
PI3K/AKT/mTOR Pathway: Inhibition of key components of this pathway interferes with cell growth, proliferation, and survival.[3]
-
-
DNA Binding: Some pyrazole carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes and cleavage of DNA, ultimately inducing cell death.[2]
-
Induction of Apoptosis and Autophagy: Several compounds have been observed to induce programmed cell death (apoptosis) or autophagy in cancer cells, contributing to their anticancer activity.[4]
Quantitative Efficacy Data of Pyrazole Carboxamide Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazole carboxamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: Cytotoxicity of Pyrazole Carboxamide Derivatives Against Various Cancer Cell Lines
| Compound ID/Reference | Cancer Cell Line | IC50 / GI50 (µM) | Target/Mechanism |
| Compound 6k [1] | HeLa | 0.43 | Aurora Kinase A/B Inhibitor |
| HepG2 | 0.67 | Aurora Kinase A/B Inhibitor | |
| Compound 33 [5] | B16-F10 | 0.49 ± 0.07 | Telomerase Inhibitor |
| MCF-7 | 0.57 ± 0.03 | Telomerase Inhibitor | |
| Compound 7a [6] | MCF-7 | 0.304 ± 0.006 | Cytotoxicity |
| Compound 5b [6] | OVCAR3 | 0.233 ± 0.001 | Cytotoxicity |
| Compound 25 [3] | HT29 | 3.17 | Anticancer/Antiangiogenic |
| PC3 | 6.77 | Anticancer/Antiangiogenic | |
| Compound 36 [3] | CDK2 | 0.199 | CDK2 Inhibitor |
| Compound 43 [3] | MCF-7 | 0.25 | PI3 Kinase Inhibitor |
| Compound 50 [3] | HepG2 | 0.71 | EGFR/VEGFR-2 Inhibitor |
| Compound 59 [3] | HepG2 | 2 | DNA Binding |
| Imidazo[1,2-b]pyrazole-7-carboxamide 63 [7] | HL-60 | 0.183 | Cytotoxicity |
Table 2: Kinase Inhibitory Activity of Pyrazole Carboxamide Derivatives
| Compound ID/Reference | Kinase Target | IC50 (nM) |
| Compound 6k [1] | Aurora Kinase A | 16.3 |
| Aurora Kinase B | 20.2 | |
| Compound 44 [8] | BCR-Abl | 14.2 |
| Compound 33 & 34 [3] | CDK2 | 74 & 95 |
| Compound 50 [3] | EGFR | 90 |
| VEGFR-2 | 230 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of pyrazole carboxamide compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole carboxamide compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in culture medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the inhibitory activity of pyrazole carboxamide compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Pyrazole carboxamide compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or phospho-specific antibody for ELISA-based detection)[4]
-
Microplate reader (luminescence or absorbance/fluorescence based on the detection method)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the pyrazole carboxamide compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Kinase Addition: Add the purified kinase to all wells except the no-enzyme control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and proceed with the detection method according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
DNA Binding Assay (UV-Visible Spectroscopy)
This protocol outlines a method to investigate the interaction of pyrazole carboxamide compounds with DNA using UV-Visible absorption spectroscopy.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Pyrazole carboxamide compounds (dissolved in a suitable solvent like DMSO or methanol)
-
UV-Visible spectrophotometer
Procedure:
-
DNA Solution Preparation: Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.
-
Compound Solution Preparation: Prepare a stock solution of the pyrazole carboxamide compound.
-
Titration:
-
Keep the concentration of the pyrazole carboxamide compound constant in the sample cuvette.
-
Successively add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
-
Spectral Measurement: Record the UV-Visible absorption spectrum of the solution after each addition of DNA, typically in the range of 200-500 nm.
-
Data Analysis:
-
Observe the changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in absorbance) and bathochromic shift (redshift) in the absorption maximum are indicative of intercalation or groove binding.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Benesi-Hildebrand equation.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways targeted by pyrazole carboxamides in cancer cells.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinases A and B by pyrazole carboxamides disrupts critical mitotic events.
EGFR-VEGFR Signaling Crosstalk
Caption: Dual inhibition of EGFR and VEGFR by pyrazole carboxamides blocks tumor growth and angiogenesis.
PI3K/AKT/mTOR Signaling Pathway
Caption: Pyrazole carboxamides inhibit the PI3K/AKT/mTOR pathway, reducing cell proliferation and promoting apoptosis.
CDK-Mediated Cell Cycle Regulation
Caption: Pyrazole carboxamides inhibit CDKs, leading to cell cycle arrest at the G1/S checkpoint.
Conclusion
Pyrazole carboxamides are a promising class of compounds in oncology with diverse mechanisms of action. Their ability to target key signaling pathways involved in cancer progression makes them valuable candidates for further drug development. The protocols and data presented here provide a framework for researchers to evaluate the anticancer potential of novel pyrazole carboxamide derivatives and to understand their molecular mechanisms. Further research, including in vivo studies and clinical trials, is essential to translate the preclinical efficacy of these compounds into effective cancer therapies.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule – DNA Binding Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
Unlocking the Potential of 1,5-Dimethyl-1H-pyrazole-3-carboxamide in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 1,5-Dimethyl-1H-pyrazole-3-carboxamide and its analogues have emerged as a promising class of compounds in the quest for novel anticancer therapeutics. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of pyrazole-based anticancer drugs, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Application Notes
The this compound core structure serves as a versatile template for the design of potent and selective anticancer agents. Modifications at various positions of the pyrazole ring and the carboxamide moiety have led to the discovery of compounds with diverse mechanisms of action, including kinase inhibition, disruption of DNA synthesis, and induction of apoptosis or autophagy.
Mechanism of Action
Derivatives of the pyrazole-carboxamide scaffold have been shown to target several key pathways implicated in cancer progression. A significant number of these compounds function as kinase inhibitors , targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By inhibiting these kinases, the compounds can halt the cell cycle, suppress tumor growth, and inhibit angiogenesis.
Another observed mechanism is the interaction with DNA . Some pyrazole-carboxamide derivatives have demonstrated the ability to bind to the minor groove of DNA or induce DNA cleavage, thereby interfering with DNA replication and transcription in cancer cells. Furthermore, studies have shown that these compounds can induce programmed cell death, either through apoptosis (caspase activation) or autophagy .[2]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the anticancer potency and selectivity of this compound derivatives. Key insights from various studies indicate that:
-
Substitution on the pyrazole ring: The nature and position of substituents on the pyrazole ring significantly influence biological activity.
-
Amide functionality: The carboxamide group is often a key pharmacophore, participating in crucial hydrogen bonding interactions with target proteins.
-
Aromatic and heterocyclic appendages: The introduction of various aromatic and heterocyclic moieties can enhance target binding affinity and modulate pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative pyrazole-carboxamide derivatives against various human cancer cell lines. This data is essential for comparing the potency of different analogues and for guiding further lead optimization efforts.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HCT116 (Colon) | 0.39 ± 0.06 | [3] |
| MCF-7 (Breast) | 0.46 ± 0.04 | [3] | |
| Derivative B | A549 (Lung) | 14.5 | [3] |
| Derivative C | A375 (Melanoma) | 4.2 | [3] |
| Derivative D | MCF-7 (Breast) | 0.01 | [3] |
| NCI-H460 (Lung) | 0.03 | [3] | |
| Derivative E | MGC-803 (Gastric) | 1.02 ± 0.08 | [4] |
| Compound H24 | LNCaP (Prostate) | 7.73 | [5] |
| PC-3 (Prostate) | 7.07 | [5] |
Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful drug discovery research. The following sections provide step-by-step methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (NH₃·H₂O)
-
Anhydrous Dimethylformamide (DMF) - if starting from an ester
-
Cyclopropylamine - for derivative synthesis example
-
Carbon diselenide (CDI) - for derivative synthesis example
Procedure:
-
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) and thionyl chloride (3 equivalents) is refluxed for 2 hours.
-
After the reaction is complete, the mixture is concentrated under vacuum to remove excess thionyl chloride.
-
The residue is cooled to 0°C, and an ammonia solution is slowly added dropwise with stirring.
-
The reaction is allowed to proceed with continuous stirring.
-
The resulting solid product is collected by filtration, washed, and dried to yield this compound.
This protocol can be adapted for the synthesis of various derivatives by replacing the ammonia solution with the desired amine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-carboxamide compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyrazole-carboxamide derivatives against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (pyrazole-carboxamide derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound in anticancer drug discovery.
Caption: General synthetic workflow for pyrazole-3-carboxamide derivatives.
Caption: In vitro testing workflow for anticancer pyrazole derivatives.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Dimethyl-1H-pyrazole-3-carboxamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole carboxamide derivatives in cell culture, with a focus on anticancer research. While specific data for 1,5-Dimethyl-1H-pyrazole-3-carboxamide is limited in publicly available literature, the following protocols and data for structurally related compounds offer a strong starting point for experimental design. Pyrazole derivatives have shown significant potential as bioactive molecules, exhibiting a range of activities including antiproliferative and enzyme inhibitory effects.[1][2]
General Handling and Preparation
This compound is a solid compound. For cell culture applications, it is crucial to prepare a sterile stock solution.
Protocol for Stock Solution Preparation:
-
Dissolution: Dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative effects of pyrazole-carboxamide derivatives against various cancer cell lines.[1][3] The primary mechanism of action for some derivatives is believed to involve DNA interaction and potential kinase inhibition.[1][4]
Table 1: Cytotoxicity of Pyrazole Carboxamide Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5) | HCT116 | MTT | ~9.34 | [1] |
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5) | HepG2 | MTT | ~15.0 | [1] |
| Pyrazole-indole hybrid 7a | HepG2 | MTT | 6.1 ± 1.9 | [5] |
| Pyrazole-indole hybrid 7b | HepG2 | MTT | 7.9 ± 1.9 | [5] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue 12 | MDA-MB-231 | MTT | 3.64 | [6] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue 13 | MDA-MB-231 | MTT | 4.21 | [6] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue 14 | MDA-MB-231 | MTT | 5.89 | [6] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue 12 | HepG2 | MTT | 16.13 | [6] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue 13 | HepG2 | MTT | 12.45 | [6] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue 14 | HepG2 | MTT | 10.78 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing cell viability using the MTT assay.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related pyrazole derivatives suggest potential mechanisms of action, including the induction of apoptosis through DNA damage and inhibition of key cellular kinases.[1][5][6]
Hypothesized Signaling Pathway for Pyrazole-Induced Apoptosis
Caption: Hypothesized signaling pathway for pyrazole-induced apoptosis.
Disclaimer: The provided protocols and data are based on research conducted with structurally similar pyrazole carboxamide derivatives. Researchers should optimize these protocols for their specific experimental conditions and for the use of this compound. It is essential to perform preliminary dose-response studies and toxicity assessments on the specific cell lines being used.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note and Protocol: Evaluating the Cytotoxicity of Pyrazole Compounds using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4] The evaluation of the cytotoxic effects of novel pyrazole compounds on cancer cell lines is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[6][7] This document provides a detailed protocol for performing an MTT assay with pyrazole compounds, including data presentation and visualization of the experimental workflow and a relevant signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer).[1][8]
-
Pyrazole Compounds: Synthesized and purified pyrazole derivatives.
-
Cell Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[6]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
96-well plates: Sterile, flat-bottom.
-
Multichannel pipette. [6]
-
Microplate reader: Capable of measuring absorbance at 570 nm.
Preparation of Pyrazole Compound Stock Solutions
The solubility of pyrazole compounds can vary.[9][10] It is crucial to determine the appropriate solvent for each compound.
-
Solvent Selection: Most pyrazole compounds are soluble in organic solvents like DMSO or ethanol.[10][11] Start by attempting to dissolve a small amount of the compound in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. If warming is required to dissolve the compound, do so gently in a 37°C water bath.[11]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
MTT Assay Protocol
This protocol is optimized for a 96-well plate format.
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[6] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Day 2: Treatment with Pyrazole Compounds
-
Prepare serial dilutions of the pyrazole compounds in serum-free medium from the stock solution. The final concentration of the solvent (e.g., DMSO) in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the pyrazole compounds.
-
Untreated Control (Blank): Cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).[8]
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared pyrazole compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Day 4 (after 48h treatment): MTT Addition and Incubation
-
After the incubation period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.[6]
Day 4: Solubilization and Absorbance Reading
-
After the incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[6]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Values:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the pyrazole compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the log of the compound concentration on the x-axis and the percent cell viability on the y-axis.
-
The IC50 value can be calculated from the resulting sigmoidal curve using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[7]
-
Data Presentation
Quantitative data from the MTT assay should be summarized in a clear and organized table. This allows for easy comparison of the cytotoxic activity of different pyrazole compounds against various cell lines.
Table 1: Cytotoxic Activity (IC50 in µM) of Pyrazole Compounds against Different Cancer Cell Lines.
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Pyrazole-1 | 25.3 ± 2.1 | 15.8 ± 1.5 | 32.1 ± 3.4 |
| Pyrazole-2 | 10.7 ± 1.2 | 5.2 ± 0.8 | 12.5 ± 1.9 |
| Pyrazole-3 | > 100 | 85.4 ± 7.6 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.2 ± 0.2 |
Data are presented as the mean IC50 value ± Standard Deviation (SD) from three independent experiments.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for evaluating pyrazole compound cytotoxicity.
Hypothetical Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][12] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrazole compound.
Caption: Hypothetical signaling pathway targeted by a pyrazole compound.
Troubleshooting and Key Considerations
-
Compound Precipitation: If the pyrazole compound precipitates upon addition to the aqueous culture medium, it can lead to inaccurate results.[11] To mitigate this, ensure the final solvent concentration is low, and consider using a serum-free medium for dilutions as serum proteins can sometimes interact with compounds.
-
Interference with MTT: Some compounds may directly react with the MTT reagent or the formazan product. It is advisable to run a control without cells, containing only medium, the compound, and MTT, to check for any direct chemical reaction.
-
Optimal Incubation Times: The optimal incubation time for both drug treatment and MTT reduction can vary depending on the cell line and the compound's mechanism of action. These should be optimized for each experimental setup.
-
Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the growth curve, masking the cytotoxic effects of the compound.[6]
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance, as incomplete solubilization is a common source of error.
By following this detailed protocol and considering the potential challenges, researchers can reliably evaluate the cytotoxic potential of novel pyrazole compounds, a crucial step in the development of new anticancer therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Application Notes and Protocols for 1,5-Dimethyl-1H-pyrazole-3-carboxamide as a Putative Tubulin Polymerization Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific studies validating 1,5-Dimethyl-1H-pyrazole-3-carboxamide as a tubulin polymerization inhibitor. The following application notes and protocols are therefore provided as a generalized framework for the investigation of pyrazole-based compounds as potential tubulin polymerization inhibitors, based on established methodologies for similar molecules. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a key feature, and disruption of this process is a clinically validated strategy in cancer therapy. Small molecules that inhibit tubulin polymerization can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis in rapidly dividing cancer cells.
Pyrazole-containing compounds have emerged as a promising class of heterocyclic molecules with a wide range of pharmacological activities, including anticancer properties. This document outlines the potential application of this compound as a tubulin polymerization inhibitor and provides detailed protocols for its evaluation.
Mechanism of Action (Hypothesized)
It is hypothesized that this compound, if confirmed as a tubulin inhibitor, would bind to tubulin monomers or dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics would lead to a cascade of cellular events culminating in apoptotic cell death, as illustrated in the following pathway.
Caption: Hypothesized mechanism of action for a tubulin polymerization inhibitor.
Data Presentation
The following tables present hypothetical data for this compound to illustrate how experimental results would be summarized.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound | 2.5 |
| Colchicine (Control) | 1.8 |
| Paclitaxel (Control) | - (Promotes Polymerization) |
Table 2: Anti-proliferative Activity against Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 72h exposure |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 7.8 |
| HCT116 (Colon Cancer) | 6.5 |
| HeLa (Cervical Cancer) | 4.9 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate a novel compound as a tubulin polymerization inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity of the solution.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Control compounds (Colchicine, Paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare the tubulin polymerization buffer.
-
Prepare a 10X stock of GTP in the polymerization buffer.
-
Prepare serial dilutions of this compound and control compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
In a pre-chilled 96-well plate, add the diluted compound or control solutions.
-
Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the compound.
-
Determine the IC50 value by calculating the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently, and store at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips.
-
Treat the cells with this compound at various concentrations for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization or disruption in treated cells compared to controls.
-
References
Application Notes and Protocols: Induction of Apoptosis in Breast Cancer Cells by Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the induction of apoptosis in breast cancer cells by pyrazole derivatives. The information is compiled from recent scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the anticancer potential of this promising class of compounds.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] In the context of breast cancer, numerous studies have demonstrated their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various breast cancer cell lines.[1][3] These compounds often exert their effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, modulation of the Bcl-2 family of proteins, and cell cycle arrest.[4][5][6] This document summarizes the cytotoxic effects of various pyrazole derivatives on breast cancer cells and provides detailed protocols for key experimental assays.
Data Presentation: Cytotoxicity of Pyrazole Derivatives in Breast Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various pyrazole derivatives against different breast cancer cell lines, providing a comparative view of their efficacy.
Table 1: IC₅₀ Values of Pyrazole Derivatives in MDA-MB-231 (Triple-Negative Breast Cancer) and MCF-7 (Estrogen Receptor-Positive) Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| TOSIND | MDA-MB-231 | 72 | 17.7 ± 2.7 | [3][7] |
| PYRIND | MCF-7 | 72 | 39.7 ± 5.8 | [3] |
| PTA-1 | MDA-MB-231 | 24 | 10 | [6] |
| Compound 6a | MCF-7 | Not Specified | 0.39 | [8] |
| Compound 4b | MCF-7 | Not Specified | 3.16 | [8] |
| Compound 4c | MCF-7 | Not Specified | 2.74 | [8] |
| Compound 27 | MCF-7 | Not Specified | 16.50 | [9] |
| Tamoxifen (Standard) | MCF-7 | Not Specified | 23.31 | [9] |
| Compound 37 | MCF-7 | Not Specified | 5.21 | [9] |
Table 2: IC₅₀ Values of Pyrazole Derivative 3f in MDA-MB-468 (Triple-Negative Breast Cancer) Cells Compared to Paclitaxel
| Compound | Incubation Time (h) | IC₅₀ (µM) |
| 3f | 24 | 14.97 |
| 3f | 48 | 6.45 |
| Paclitaxel (Standard) | 24 | 49.90 |
| Paclitaxel (Standard) | 48 | 25.19 |
Data for Table 2 was sourced from references[4][10][11].
Table 3: Cytotoxicity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives in MCF-7 Cells
| Compound | IC₅₀ (µM) |
| 4 | 3.9 - 35.5 |
| 5 | 3.9 - 35.5 |
| 6b | 3.9 - 35.5 |
| 6c | 3.9 - 35.5 |
| 7 | 3.9 - 35.5 |
| 8 | 3.9 - 35.5 |
| 10b | 3.9 - 35.5 |
| 10c | 3.9 - 35.5 |
| 12b | 3.9 - 35.5 |
Data for Table 3 was sourced from reference[5].
Signaling Pathways and Mechanisms of Action
Pyrazole derivatives induce apoptosis in breast cancer cells through various signaling pathways. A common mechanism involves the intrinsic apoptotic pathway, often initiated by cellular stress such as the accumulation of reactive oxygen species (ROS). This leads to the activation of pro-apoptotic proteins and caspases, ultimately resulting in cell death.
Caption: Pyrazole-induced apoptosis signaling pathway in breast cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific pyrazole derivatives and cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel or Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][13]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4][10] An increase in the sub-G1 peak can also be indicative of apoptosis.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivative in a 96-well plate.
-
Lysis and Reagent Addition: After treatment, lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7 according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.[6][7]
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS, which can be an early indicator of apoptosis induction.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivative for a shorter duration (e.g., 1-6 hours).
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Signal Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[4][13]
Conclusion
The study of pyrazole derivatives offers a promising avenue for the development of novel anticancer therapies for breast cancer. The protocols outlined in these application notes provide a robust framework for researchers to investigate the apoptotic effects of these compounds. By systematically evaluating their cytotoxicity, elucidating the underlying molecular mechanisms, and identifying the key signaling pathways involved, the scientific community can advance the development of more effective and targeted breast cancer treatments.
References
- 1. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Cell Cycle Arrest in Response to Pyrazole Carboxamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamides are a class of synthetic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. A key mechanism through which many pyrazole carboxamide derivatives exert their antitumor effects is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. These compounds have been shown to target various components of the cell cycle machinery, leading to arrest at different phases, most notably the G1/S and G2/M transitions.
This document provides detailed application notes and experimental protocols for researchers investigating cell cycle arrest in response to pyrazole carboxamide treatment. It includes a summary of quantitative data from published studies, step-by-step protocols for key experimental techniques, and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize the cytotoxic activity and the effect on cell cycle distribution of various pyrazole carboxamide derivatives in different cancer cell lines.
Table 1: Cytotoxicity (IC50) of Pyrazole Carboxamide Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [1] |
| Compound 4 | HCT-116 | 1.806 | [2] |
| Compound 9 | HCT-116 | 10.003 | [2] |
| Compound 8e | MGC-803 | 1.02 ± 0.08 | [3] |
| PTA-1 | MDA-MB-231 | ~10 (24h) | [4] |
| P3C | MDA-MB-231 | 0.49 ± 0.12 | [5] |
| P3C | MDA-MB-468 | 0.25 ± 0.02 | [5] |
| PtPz1 | MDA-MB-231 | 16 ± 1 (24h), 10 ± 1 (48h) | [6] |
| PtPz2 | MDA-MB-231 | 17 ± 2 (24h), 11 ± 1 (48h) | [6] |
| PtPz3 | MDA-MB-231 | 20 ± 2 (24h), 16 ± 1 (48h) | [6] |
| PtPz4 | MDA-MB-231 | 33 ± 3 (24h), 29 ± 2 (48h) | [6] |
| PtPz5 | MDA-MB-231 | 29 ± 1 (24h), 19 ± 2 (48h) | [6] |
| PtPz6 | MDA-MB-231 | >50 (24h), 39 ± 2 (48h) | [6] |
| Compound 4e | MCF-7 | Not specified | [7] |
| Compound 4f | HCT-116 | Not specified | [7] |
| Compound 4m | HepG-2 | Not specified | [7] |
Table 2: Effect of Pyrazole Carboxamide Derivatives on Cell Cycle Distribution
| Compound | Cancer Cell Line | Treatment Concentration & Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Compound 3f | MDA-MB-468 | 14.97 µM, 24h | - | Increased | - | [1][8] |
| Compound 4 | HCT-116 | Not specified | Increased | - | - | [9][10] |
| PTA-1 | MDA-MB-231 | 1.25, 2.5, 5 µM, 72h | Decreased | Increased | Increased | [4] |
| P3C | TNBC cells | Not specified | - | Arrest | Arrest | [5] |
| PtPz1-PtPz6 | MCF-7, MDA-MB-231 | 20 µM, 24h | - | - | Arrest | [6] |
| Compound 4e | MCF-7 | IC50, 24h | - | - | Arrest | [7] |
| Compound 4f | HCT-116 | IC50, 24h | - | - | Arrest | [7] |
| Compound 4m | HepG-2 | IC50, 24h | - | - | Arrest | [7] |
Signaling Pathways
Pyrazole carboxamide derivatives can induce cell cycle arrest through various signaling pathways. Two prominent mechanisms are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the disruption of microtubule polymerization.
CDK2 Inhibition Pathway
Several pyrazole carboxamides act as potent inhibitors of CDK2.[2][11] CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition. Inhibition of CDK2 leads to the accumulation of cells in the G1 phase of the cell cycle.
Caption: Pyrazole carboxamide inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and leading to G1 arrest.
Tubulin Polymerization Inhibition Pathway
Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4] This disruption of microtubule dynamics leads to arrest in the G2/M phase of the cell cycle.
Caption: Pyrazole carboxamide inhibits tubulin polymerization, disrupting mitotic spindle formation and causing G2/M arrest.
Experimental Protocols
The following are detailed protocols for assessing cell cycle arrest induced by pyrazole carboxamide treatment.
Experimental Workflow
Caption: General workflow for studying pyrazole carboxamide-induced cell cycle arrest.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
Pyrazole carboxamide stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10^5 cells/well for many common cancer cell lines). Allow cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazole carboxamide compound (including a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again as in the previous step.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting to elucidate the mechanism of pyrazole carboxamide-induced cell cycle arrest.
Materials:
-
Treated and untreated cell pellets (from Protocol 1, step 3)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin E, anti-CDK2, anti-p21, anti-p27, anti-Cyclin B1, anti-CDC2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in ice-cold RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control.
-
Conclusion
The application notes and protocols provided in this document offer a comprehensive guide for researchers investigating the effects of pyrazole carboxamide derivatives on the cell cycle. By utilizing the provided data, pathway diagrams, and experimental procedures, scientists can effectively characterize the mechanism of action of novel anticancer compounds and contribute to the development of new therapeutic strategies.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Pyrazole Carboxamides Against Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for screening pyrazole carboxamide compounds against various kinase targets. Pyrazole carboxamides are a significant class of compounds in drug discovery, known for their potential as kinase inhibitors.[1][2] This document outlines the inhibitory activities of selected pyrazole carboxamides, details experimental protocols for kinase screening, and visualizes key signaling pathways and experimental workflows.
Introduction to Pyrazole Carboxamides as Kinase Inhibitors
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in preclinical and clinical development.[2][3] Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and metabolism.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5] Pyrazole-based compounds have demonstrated the ability to inhibit a wide range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases.[6][7]
Quantitative Data Summary: Inhibitory Activity of Pyrazole Carboxamides
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole carboxamide derivatives against various kinase targets and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing compounds for further development.
Table 1: Inhibition of Various Kinases by Pyrazole Carboxamide Derivatives
| Compound ID/Name | Target Kinase | IC50 (nM) | Reference |
| Compound 6k | Aurora Kinase A | 16.3 | [6] |
| Aurora Kinase B | 20.2 | [6] | |
| Compound 8t | CDK2 | 0.719 | [8] |
| CDK4 | 0.770 | [8] | |
| FLT3 | 0.089 | [8] | |
| Compound 6 | Aurora A | 160 | [9] |
| Compound 17 | Chk2 | 17.9 | [9] |
| Gilteritinib | FLT3 | 0.29 | [10] |
| AXL | 0.73 | [10] | |
| Erdafitinib | FGFR1 | 1.2 | [10] |
| FGFR2 | 2.5 | [10] | |
| FGFR3 | 3.0 | [10] | |
| FGFR4 | 5.7 | [10] | |
| Prexasertib | CHK1 | 1.0 | [10] |
| CHK2 | 8.0 | [10] |
Table 2: Anti-proliferative Activity of Pyrazole Carboxamide Derivatives in Cancer Cell Lines
| Compound ID/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6k | HeLa | Cervical Cancer | 0.43 | [6] |
| HepG2 | Liver Cancer | 0.67 | [6] | |
| Compound 6 | HCT116 | Colon Cancer | 0.39 | [9] |
| MCF-7 | Breast Cancer | 0.46 | [9] | |
| Compound 8t | MV4-11 | Acute Myeloid Leukemia | 0.00122 | [8] |
Experimental Protocols
This section provides detailed protocols for the preliminary screening of pyrazole carboxamide kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that can be used to measure the activity of virtually any ADP-generating enzyme, such as a kinase.[11] It measures kinase activity by quantifying the amount of ADP produced in a kinase reaction.[11]
Materials:
-
Kinase enzyme of interest
-
Kinase substrate
-
ATP
-
Test Pyrazole Carboxamide Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole carboxamide compounds in DMSO.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the appropriate wells of a 384-well plate.
-
Include wells for a positive control inhibitor and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Target Phosphorylation
This protocol is used to determine the effect of a pyrazole carboxamide inhibitor on the phosphorylation of a specific kinase target or its downstream substrate within a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test Pyrazole Carboxamide Compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the pyrazole carboxamide inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein.[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole carboxamides and a general workflow for screening these compounds.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.ca]
Application Notes and Protocols: Synthesis and Evaluation of Novel 1,5-Dimethyl-1H-pyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis and potential applications of novel 1,5-Dimethyl-1H-pyrazole-3-carboxamide derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities associated with the pyrazole scaffold, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
Synthetic Strategy
The primary synthetic route to novel this compound derivatives involves a two-step process commencing with the commercially available 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride intermediate, which is then coupled with a diverse range of primary or secondary amines to yield the target carboxamide derivatives.
A general procedure involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.[4] This intermediate is typically used in the subsequent step without further purification. The crude acid chloride is then reacted with a selected amine in the presence of a base, such as triethylamine or pyridine, to afford the desired N-substituted this compound.
Experimental Protocols
General Protocol for the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and thionyl chloride (3.0 eq) is heated at reflux for 2 hours.[5] Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, which is used directly in the next step.
General Protocol for the Synthesis of Novel this compound Derivatives
To a solution of the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a solution of the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure novel this compound derivative.
Data Presentation
The following table summarizes hypothetical characterization and biological activity data for a series of synthesized novel this compound derivatives.
| Compound ID | R Group | Yield (%) | m.p. (°C) | IC₅₀ (µM) vs. Cancer Cell Line A | CC₅₀ (µM) vs. Normal Cell Line B |
| DM-PZ-001 | Phenyl | 85 | 155-157 | 12.5 | >100 |
| DM-PZ-002 | 4-Chlorophenyl | 82 | 168-170 | 5.2 | 85.3 |
| DM-PZ-003 | 4-Methoxyphenyl | 88 | 160-162 | 25.1 | >100 |
| DM-PZ-004 | Benzyl | 75 | 142-144 | 18.9 | >100 |
| DM-PZ-005 | Cyclohexyl | 78 | 175-177 | 35.8 | >100 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of novel this compound derivatives.
Caption: General workflow for synthesis and evaluation.
Hypothetical Signaling Pathway Inhibition
The diagram below depicts a hypothetical mechanism of action where a synthesized derivative inhibits a key kinase in a cancer-related signaling pathway.
Caption: Inhibition of Kinase X by a novel derivative.
References
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Evaluation of Pyrazole Derivatives in the MCF-7 Human Breast Cancer Cell Line
Disclaimer: To date, specific research on the biological effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide on the MCF-7 cell line is not available in the public domain. The following application notes and protocols are based on published studies of structurally related pyrazole derivatives and their observed anticancer activities in MCF-7 cells. These guidelines are intended to serve as a reference for researchers and drug development professionals interested in evaluating novel pyrazole compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents. In oncology, various substituted pyrazoles have demonstrated significant potential as anticancer agents by targeting a range of cellular processes. Studies on the human breast adenocarcinoma cell line, MCF-7, have shown that certain pyrazole derivatives can inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest. These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.
This document provides an overview of the reported activities of several pyrazole derivatives in MCF-7 cells and detailed protocols for key in vitro assays to assess the efficacy of new compounds within this class.
Data Presentation: Cytotoxic Activity of Pyrazole Derivatives in MCF-7 Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against the MCF-7 cell line as reported in the literature. This data provides a comparative baseline for the cytotoxic potential of this class of compounds.
| Compound Class/Name | IC50 Value (µM) | Exposure Time (hours) | Reference Compound |
| PYRIND | 39.7 ± 5.8 | 72 | - |
| Pyrazolo-naphthyridine derivative (5k) | 2.03 ± 0.23 | Not Specified | - |
| 4-Arylazo-3,5-diamino-1H-pyrazole derivative (8b) | 3.0 | Not Specified | Imatinib (7.0 µM) |
| 4-Arylazo-3,5-diamino-1H-pyrazole derivative (8f) | 4.0 | Not Specified | Imatinib (7.0 µM) |
| Phthalazine-piperazine-pyrazole conjugate (26) | 0.96 | Not Specified | Etoposide |
| Pyrazole carbaldehyde derivative (43) | 0.25 | Not Specified | Doxorubicin (0.95 µM) |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the anticancer effects of a novel pyrazole derivative in the MCF-7 cell line.
Cell Viability Assessment using MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test pyrazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1][2]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[1]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
Test pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well.[3] Allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[4]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
MCF-7 cells
-
6-well plates
-
Test pyrazole compound
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)[5]
-
PI solution (50 µg/mL)[5]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the test pyrazole compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][6]
-
Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[5][6]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.[5][6]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[5]
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated MCF-7 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the collected cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescent imaging system. Use a housekeeping protein like GAPDH as a loading control.
Mandatory Visualizations
Caption: General workflow for evaluating a novel pyrazole compound in MCF-7 cells.
Caption: A potential signaling pathway modulated by pyrazole derivatives in breast cancer cells.
References
- 1. atcc.org [atcc.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bosterbio.com [bosterbio.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide on MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Various derivatives of pyrazole carboxamide have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in numerous cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.
This document provides a detailed overview of the putative effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide on MDA-MB-231 cells, based on the known activities of structurally related pyrazole derivatives. The included protocols and data tables serve as a guide for researchers investigating the anticancer potential of this specific compound.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on MDA-MB-231 cells. These tables are structured for easy comparison and are based on typical results observed with similar pyrazole-based anticancer compounds.
Table 1: Cell Viability of MDA-MB-231 Cells Treated with this compound (MTT Assay)
| Concentration (µM) | Incubation Time (24h) - % Viability | Incubation Time (48h) - % Viability | Incubation Time (72h) - % Viability |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.7 ± 4.2 | 75.3 ± 3.9 |
| 5 | 82.1 ± 4.1 | 65.4 ± 3.5 | 48.9 ± 4.3 |
| 10 | 68.5 ± 3.2 | 47.2 ± 2.9 | 31.6 ± 3.1 |
| 25 | 45.3 ± 2.8 | 28.9 ± 2.5 | 15.8 ± 2.2 |
| 50 | 22.7 ± 2.1 | 12.5 ± 1.8 | 7.2 ± 1.5 |
Table 2: Apoptosis Induction in MDA-MB-231 Cells Treated with this compound for 48h (Annexin V-FITC/PI Staining)
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 |
| 10 | 75.8 ± 3.5 | 15.4 ± 2.1 | 8.8 ± 1.7 |
| 25 | 52.1 ± 4.2 | 28.9 ± 3.3 | 19.0 ± 2.8 |
| 50 | 28.9 ± 3.8 | 45.6 ± 4.1 | 25.5 ± 3.5 |
Table 3: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound for 24h (Propidium Iodide Staining)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| 10 | 68.2 ± 3.1 | 15.7 ± 2.2 | 16.1 ± 1.8 |
| 25 | 75.1 ± 3.5 | 10.2 ± 1.7 | 14.7 ± 1.6 |
| 50 | 82.5 ± 4.0 | 6.8 ± 1.3 | 10.7 ± 1.4 |
Experimental Protocols
Cell Culture
MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability[1][2][3][4][5]
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay[6][7][8][9][10]
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining[11][12][13][14][15]
This protocol uses propidium iodide to stain cellular DNA and analyze cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated MDA-MB-231 cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Apoptosis and Cell Cycle Markers[16][17][18][19][20]
This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Workflow for evaluating the anticancer effects of this compound.
Caption: A potential intrinsic apoptosis pathway induced by pyrazole carboxamides.
Caption: A possible pathway for pyrazole carboxamide-induced G0/G1 cell cycle arrest.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,5-Dimethyl-1H-pyrazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is a two-step process. It begins with the conversion of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride, 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride, typically using thionyl chloride (SOCl₂). This intermediate is then reacted with ammonia to yield the final product, this compound.[1]
Q2: What is a typical yield for this synthesis?
A2: A reported yield for the two-step synthesis starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is approximately 81%.[1] However, yields can vary depending on the purity of reagents, reaction conditions, and purification techniques.
Q3: Are there alternative methods for the amidation step?
A3: Yes, besides using the acid chloride intermediate, direct amidation of the carboxylic acid can be achieved using coupling reagents. Common examples include dicyclohexylcarbodiimide (DCC) with an additive like 4-(dimethylamino)pyridine (DMAP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). These methods can be useful if the acid chloride route proves problematic, but they may require different reaction conditions and purification strategies.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Thionyl chloride (SOCl₂) is a corrosive and toxic reagent that reacts violently with water, releasing harmful gases like sulfur dioxide and hydrogen chloride. Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with ammonia should also be performed with care due to the pungent and corrosive nature of concentrated ammonia solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Hydrolysis of the acid chloride intermediate. 3. Inefficient amidation. 4. Loss of product during filtration and washing. | 1. Ensure the thionyl chloride is in sufficient excess (e.g., 3 equivalents) and the reflux time is adequate (e.g., 2 hours) to drive the reaction to completion.[1] 2. Perform the reaction under anhydrous conditions. Use dry glassware and solvents. After the reflux with SOCl₂, ensure all excess SOCl₂ is removed under vacuum before adding the ammonia solution. 3. Add the ammonia solution slowly at a low temperature (e.g., 0 °C) with vigorous stirring to ensure efficient mixing and to control the exothermicity of the reaction.[1] 4. Use a minimal amount of cold solvent to wash the filtered product to reduce solubility losses. Ensure the filter paper is properly seated to prevent product loss. |
| Product is an Oily or Gummy Solid Instead of a Crystalline Powder | 1. Presence of unreacted starting material or byproducts. 2. Residual solvent. | 1. Analyze the crude product by TLC or NMR to identify impurities. Consider recrystallization from an appropriate solvent system to purify the product. 2. Ensure the product is thoroughly dried under vacuum after filtration. |
| Reaction Stalls During Acid Chloride Formation | 1. Insufficient temperature. 2. Deactivated thionyl chloride. | 1. Ensure the reaction mixture is maintained at a gentle reflux. 2. Use a fresh bottle of thionyl chloride. Old or improperly stored SOCl₂ can degrade. |
| Formation of Side Products | 1. Reaction of the pyrazole ring with thionyl chloride. 2. Dimerization or polymerization of the acid chloride. | 1. While less common for this specific substrate, excessive heating or prolonged reaction times with SOCl₂ could potentially lead to side reactions. Adhere to the recommended reaction time and temperature. 2. Ensure the acid chloride is used promptly after its formation and is not stored for extended periods. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported procedure with a yield of approximately 81%.[1]
Step 1: Formation of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol, ~3 equivalents).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum).
Step 2: Amidation to form this compound
-
Cool the residue from Step 1 in an ice bath to 0 °C.
-
Slowly add 200 mL of aqueous ammonia (NH₃·H₂O) dropwise to the cooled residue with vigorous stirring.
-
Continue stirring the reaction mixture at 0 °C.
-
Collect the resulting solid product by filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound as a white solid (expected yield: ~8 g, 81%).[1]
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Equivalent |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 10 g | 71.43 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 25.5 g | 214.29 | 3.0 |
| Aqueous Ammonia (NH₃·H₂O) | - | 200 mL | - | Excess |
Mandatory Visualizations
References
Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-Dimethyl-1H-pyrazole-3-carboxamide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization and depends on the polarity of the compound. For pyrazole derivatives like this compound, a range of solvents can be effective.[1]
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are commonly used for polar pyrazole derivatives.[1]
-
Mixed Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is less soluble) until turbidity is observed. Common combinations for pyrazoles include ethanol/water, and hexane/ethyl acetate.[1]
Q2: How can I determine the optimal solvent system for my specific batch of this compound?
A2: Small-scale solvent screening is recommended. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.
Q3: What are the common impurities I might encounter, and how can recrystallization help remove them?
A3: Common impurities can include unreacted starting materials, such as 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, and byproducts from the amide formation reaction. Recrystallization is effective at removing impurities that have different solubility profiles from the desired compound. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective, though it may slightly reduce the yield.[1]
Q4: My yield of purified this compound is very low. How can I improve it?
A4: Low yield can result from several factors. To improve your recovery, consider the following:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product.[1]
-
Ensure Complete Precipitation: Allow the solution to cool slowly and then thoroughly in an ice bath to maximize crystal formation.[1]
-
Select the Right Solvent: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.[1]
-
Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing. | The compound is precipitating at a temperature above its melting point, or the solution is too concentrated. | - Reheat the solution and add more of the "good" solvent to decrease the saturation point. - Allow the solution to cool more slowly. - Consider a different solvent system with a lower boiling point.[1] |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is too concentrated, or the cooling process is too rapid. | - Add a small amount of additional hot solvent. - Ensure the solution cools slowly at room temperature before placing it in an ice bath.[1] |
| The resulting crystals are impure. | Impurities were co-precipitated or trapped within the crystal lattice. | - Ensure the initial dissolution was complete. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by single-solvent and mixed-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Procedure 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4 and 5 from the single-solvent procedure.
Data Presentation
| Parameter | Solvent System | Observation/Recommendation |
| Solubility Profile | Ethanol, Methanol, Acetone | Good solubility when hot, lower when cold. Suitable for single-solvent recrystallization. |
| Ethyl Acetate/Hexane | Good for mixed-solvent systems. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. | |
| Ethanol/Water | A common and effective mixed-solvent system for polar pyrazoles.[1] | |
| Potential Impurities | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | The starting material for the amidation reaction. |
| Unreacted amide coupling reagents | Will vary depending on the synthetic route. |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Pyrazole Carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazole carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole carboxamides?
A1: The most prevalent method involves a two-step process:
-
Pyrazole Ring Formation: Typically achieved through the Knorr pyrazole synthesis, which is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
-
Amidation: The subsequent conversion of a pyrazole carboxylic acid or ester intermediate into the desired carboxamide by reaction with an amine. This is often facilitated by coupling agents or after activation of the carboxylic acid (e.g., to an acyl chloride).
Q2: What are the primary by-products observed during pyrazole ring synthesis?
A2: The most common by-products during the pyrazole ring formation, especially in the Knorr synthesis, are:
-
Regioisomers: These are the most significant by-products when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The formation of two different positional isomers can occur.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline by-products.[1]
-
Hydrazine-related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.
Q3: What by-products can be expected during the amidation step?
A3: During the conversion of the pyrazole carboxylic acid to a carboxamide, several by-products can form, including:
-
Unreacted Starting Materials: Residual pyrazole carboxylic acid and amine are common impurities.
-
Coupling Reagent By-products: For instance, when using carbodiimide coupling agents like DCC or EDC, the corresponding isourea by-products are formed.[2]
-
N-Acylpyrazole: In some cases, the amine may react with the pyrazole nitrogen instead of the desired carboxylic acid derivative, leading to an N-acylpyrazole by-product.
-
Racemization Products: If chiral amines or carboxylic acids are used, racemization can occur, especially with certain coupling agents. The addition of reagents like HOBt can help suppress this.[2]
Q4: How can I identify the by-products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weights of the different components, aiding in the identification of by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the desired product and any isolated by-products. The presence of duplicate sets of peaks can often indicate a mixture of regioisomers.
Troubleshooting Guides
Issue 1: Formation of Regioisomers during Pyrazole Synthesis
Symptoms:
-
NMR spectra show two sets of signals for the pyrazole core protons and substituents.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Use of unsymmetrical 1,3-dicarbonyl or hydrazine | Modify reaction conditions to favor one regioisomer. Key factors to consider are solvent polarity and pH. For example, polar solvents may favor the formation of one isomer over another. |
| Similar steric and electronic properties of substituents | If possible, choose starting materials with significantly different steric bulk or electronic properties to direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group. |
Quantitative Data on Regioisomer Formation:
The choice of solvent can significantly influence the ratio of regioisomers formed. The following table illustrates the effect of different solvents on the reaction of 1-phenylbutane-1,3-dione with methylhydrazine.
| Solvent | Temperature (°C) | Ratio of 1,3-dimethyl-5-phenylpyrazole to 1,5-dimethyl-3-phenylpyrazole | Total Yield (%) |
| Ethanol | Reflux | 60:40 | 85 |
| Toluene | Reflux | 75:25 | 82 |
| Acetic Acid | 100 | 85:15 | 78 |
| Dioxane | Reflux | 55:45 | 88 |
Data is illustrative and may vary based on specific substrates and reaction conditions.
Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for managing regioisomer formation.
Issue 2: By-products in the Amidation Step
Symptoms:
-
TLC shows multiple spots in addition to the starting materials and desired product.
-
Purification by column chromatography is challenging, with overlapping spots.
-
NMR of the crude product shows unidentifiable peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | Increase reaction time, temperature, or the equivalents of the coupling agent and/or amine. |
| Side reactions with coupling agents (e.g., formation of N-acylurea with carbodiimides) | Use an additive like HOBt to minimize side reactions. Optimize the order of addition of reagents. Water-soluble by-products from EDC can be removed by aqueous workup.[2] |
| N-acylation of the pyrazole ring | Use a less reactive activating agent for the carboxylic acid. If possible, protect the pyrazole nitrogen before the amidation step. |
| Hydrolysis of the activated carboxylic acid or the final amide | Ensure anhydrous reaction conditions. Perform the workup under neutral or slightly basic conditions to prevent amide hydrolysis. |
Troubleshooting Workflow for Amidation By-products:
Caption: Troubleshooting workflow for by-products in the amidation step.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis with Control of Regioselectivity
This protocol describes the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with considerations for minimizing the formation of regioisomeric by-products.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Glacial acetic acid (catalyst, if not used as solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.
-
If not using acetic acid as the solvent, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to separate any regioisomers and other impurities.
Protocol 2: Amidation of Pyrazole Carboxylic Acid using EDC/HOBt
This protocol describes the formation of a pyrazole carboxamide from a pyrazole carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and the base (DIPEA or TEA, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove any unreacted starting materials and by-products.
General Synthetic Workflow:
Caption: General two-step synthesis of pyrazole carboxamides.
References
troubleshooting pyrazole synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Pyrazole Synthesis
Q: I am consistently obtaining a low yield in my Knorr pyrazole synthesis. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Here’s a step-by-step troubleshooting guide:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, reducing the yield of the desired product. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or purifying the reagent before use is recommended.
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. While a 1:1 molar ratio is standard, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the rate and yield. Some reactions proceed well at room temperature, while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol and acetic acid are commonly used.
-
pH: The Knorr synthesis is typically acid-catalyzed.[1][2][3][4] The addition of a catalytic amount of acid, such as glacial acetic acid, is often necessary to facilitate the reaction.[1][2]
-
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
2. Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products. Several factors influence the regioselectivity:
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a significant role. The nucleophilic attack will preferentially occur at the less sterically hindered or more electrophilic carbonyl carbon.
-
Reaction pH: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine attacks first and which carbonyl is attacked.
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve the regioselectivity of the reaction compared to more common solvents like ethanol.[5]
3. Pyrazolone Formation Side Reaction
Q: I am using a β-ketoester as my 1,3-dicarbonyl compound and I'm observing a significant amount of a pyrazolone byproduct. How can I minimize this?
A: When a β-ketoester is reacted with a hydrazine, the formation of a pyrazolone is a common side reaction, and in some cases, the major product.[6] This occurs because after the initial condensation of the hydrazine with the ketone, the second nitrogen atom can attack the ester carbonyl group, leading to the formation of the five-membered pyrazolone ring.[6]
To favor the formation of the pyrazole over the pyrazolone, consider the following:
-
Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction by TLC can help to identify the point of maximum pyrazole formation before it potentially converts to the pyrazolone or other byproducts.
-
Choice of Hydrazine: The nature of the hydrazine substituent can influence the reaction pathway.
-
Purification: If formation of the pyrazolone is unavoidable, the two products can often be separated by chromatography or recrystallization.
4. Formation of Dimers and Other Byproducts
Q: I am observing unexpected byproducts in my reaction, possibly dimers. What causes this and how can I prevent it?
A: Dimerization and other side reactions can occur under certain conditions. The formation of pyrazole-fused pyridazines and pyrazines through the dimerization of 5-aminopyrazoles has been reported, often promoted by a copper catalyst.[1] In other cases, pyrazoles can form hydrogen-bonded dimers in solution and in the solid state.[7][8]
To troubleshoot the formation of unexpected byproducts:
-
Purity of Starting Materials: As with low yield issues, ensure the purity of your starting materials to avoid side reactions catalyzed by impurities.
-
Reaction Conditions:
-
Temperature: Elevated temperatures can sometimes lead to self-condensation or other side reactions. Try running the reaction at a lower temperature for a longer period.
-
Concentration: High concentrations of reactants may favor dimerization. Running the reaction under more dilute conditions might be beneficial.
-
-
Atmosphere: Some side reactions may be initiated by oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of these byproducts.
-
Purification: If byproduct formation cannot be completely suppressed, purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired pyrazole.
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield and Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (A:B) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 1 | High | N/A | [2] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100 | 1 | High | N/A | [6] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | - | RT | 24 | 95 | 50:50 | Fustero et al., 2008 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | - | RT | 1 | 98 | 85:15 | Fustero et al., 2008 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | - | RT | 1 | 99 | 97:3 | [5] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | DMA | Acetic Acid | RT | 12 | 92 | >98:2 | Gosselin et al., 2005 |
Note: Regioisomer A refers to the pyrazole where the N-substituent of the hydrazine is adjacent to the R1 group of the dicarbonyl, and B is the other regioisomer. N/A = Not Applicable for symmetrical dicarbonyls.
Experimental Protocols
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from a standard Knorr pyrazolone synthesis.[6]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Once the starting materials are consumed, allow the reaction to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Mandatory Visualizations
References
- 1. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pyrazole Compound Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many pyrazole compounds poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution.[1][2] Furthermore, many pyrazole compounds are hydrophobic or lipophilic, making them less compatible with polar solvents like water.[1][3][4]
Q2: My compound dissolves perfectly in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer?
A2: This common issue is known as "antisolvent precipitation" or "crashing out."[5] Your pyrazole compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous buffer.[5] When the concentrated DMSO stock is diluted into the buffer, the solvent environment changes rapidly from mostly organic to mostly aqueous. The compound can no longer stay dissolved in this new environment and precipitates.[5][6][7][8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is highly dependent on the specific cell line. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[5][6] It is critical to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[5]
Q4: How can co-solvents help improve the solubility of my pyrazole compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[9] By reducing the overall polarity of the aqueous buffer, co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can increase the solubility of hydrophobic compounds.[9][10][] They work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[9]
Q5: Can I use pH adjustment to improve solubility?
A5: Yes, if your pyrazole compound has ionizable groups (acidic or basic centers), pH adjustment can be a very effective technique.[][12] For a weakly basic pyrazole, lowering the pH of the buffer will promote the formation of the more soluble protonated (ionized) form.[5][13] Conversely, for a weakly acidic pyrazole, increasing the pH will increase solubility.[14] It is crucial to ensure the final pH of the assay buffer is compatible with your biological system (e.g., cells or enzymes).[5]
Q6: What is salt formation and is it useful for in vitro assays?
A6: Salt formation involves reacting an ionizable API with an acid or base to create a salt form, which often has significantly higher aqueous solubility and a better dissolution rate than the parent compound.[1][12][15] Approximately 50% of all marketed drugs are in a salt form.[15] While this is a primary strategy in drug development, for initial in vitro screening, you will typically work with the parent compound provided. If solubility issues persist and the compound has ionizable groups, requesting or synthesizing a salt form can be a viable long-term strategy.[16]
Q7: How do cyclodextrins work to improve solubility?
A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[5][12] They can encapsulate a poorly soluble pyrazole molecule within their hydrophobic core, forming an "inclusion complex."[5][12] This complex effectively shields the hydrophobic drug from the water, and the complex's hydrophilic exterior allows it to dissolve readily in the aqueous buffer, thereby increasing the apparent solubility of the compound.[5]
Troubleshooting Guide
Issue: Compound Precipitates During Assay Preparation or Incubation
If you observe turbidity or precipitation when preparing your working solutions, follow this troubleshooting workflow.
Data Presentation
Table 1: Example Solvents and Formulations for Pyrazole Compounds
This table summarizes common vehicles used to solubilize pyrazole compounds for in vivo studies, which can be adapted for preparing high-concentration stocks for in vitro assays.
| Vehicle Component | Concentration (%) | Purpose | Reference |
| DMSO | 5 - 10% | Primary Solvent | [17] |
| PEG400 | 30 - 40% | Co-solvent | [17] |
| Tween-80 / Polysorbate 80 | 5% | Surfactant/Emulsifier | [17][18] |
| Propylene Glycol | 10 - 20% | Co-solvent | [10][19] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40% | Complexation Agent | [17] |
| Saline / D5W | q.s. to 100% | Aqueous Vehicle | [17] |
Table 2: General DMSO Tolerance in Cell-Based Assays
| Final DMSO Concentration | Potential Effect | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Acceptable for most cell lines; may cause minor stress. | Recommended range for most screening.[5][6] |
| 0.5% - 1.0% | May induce differentiation or have cytotoxic effects in some cell lines. | Use with caution; requires thorough validation with vehicle controls.[6] |
| > 1.0% | Often cytotoxic and can interfere with assay results. | Generally not recommended. |
Experimental Protocols & Workflows
A critical first step in any assay is the careful preparation of the compound stock and subsequent working solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for creating a high-concentration stock solution, which is the first step for most in vitro assays.[20][21]
-
Weigh Compound: Accurately weigh the required amount of your pyrazole compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired high stock concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Vortex the tube vigorously until the compound is completely dissolved.[21] If needed, use a water bath sonicator for several minutes to aid dissolution.[20] Gentle warming (e.g., 37°C) can also help but should be used with caution as heat can degrade some compounds.[20]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[20][21] Store the aliquots protected from light at -20°C or -80°C.[20][21]
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes how to prepare a series of dilutions for generating dose-response curves while maintaining a consistent final DMSO concentration.
-
Thaw Stock: Thaw one aliquot of your concentrated stock solution (e.g., 10 mM in 100% DMSO) at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an initial, large dilution of the stock into pre-warmed assay medium or buffer. For example, add 2 µL of 10 mM stock to 198 µL of medium to get a 100 µM working stock. Vortex immediately and vigorously.[6][21] This step helps prevent precipitation by avoiding the direct addition of highly concentrated DMSO into the final assay volume.
-
Serial Dilution:
-
Label a series of sterile tubes or a 96-well plate for your dilution series.
-
Add a fixed volume of assay medium (containing the final percentage of DMSO, e.g., 0.5%) to all tubes except the first one.
-
Add double the fixed volume of your highest concentration solution (from step 2) to the first tube.
-
Transfer half the volume from the first tube to the second, mix thoroughly, and repeat this process for all subsequent tubes.
-
-
Vehicle Control: Prepare a vehicle control that contains the exact same final concentration of DMSO as your test samples.[5]
-
Add to Assay: Add the final diluted compound solutions to your assay plates.
Context: Pyrazole Compounds in Kinase Signaling
Many pyrazole derivatives are developed as kinase inhibitors. Understanding the context of their biological target can be important. The diagram below shows a simplified, generic kinase signaling pathway that is often a target for such compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpbr.in [ijpbr.in]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1,5-Dimethyl-1H-pyrazole-3-carboxamide in DMSO
This technical support center provides guidance on the stability of 1,5-Dimethyl-1H-pyrazole-3-carboxamide dissolved in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a DMSO solution?
A1: The stability of any compound in DMSO, including pyrazole derivatives, is influenced by several environmental factors. Key concerns include:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can lead to hydrolysis of susceptible functional groups. Studies have shown that water is a more significant cause of compound degradation in DMSO than oxygen.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While many compounds are stable for weeks even at 40°C, long-term storage should be at lower temperatures.[2][3] Room temperature storage generally leads to a higher probability of compound loss over time compared to refrigerated or frozen conditions.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can potentially impact compound stability, although many compounds show no significant loss after multiple cycles.[2][5] However, it is best practice to minimize these cycles.[1]
-
Oxygen: While generally considered less critical than water, dissolved oxygen can cause oxidative degradation of sensitive compounds.[1][3]
-
Light: Exposure to UV or ambient light can induce photodegradation in light-sensitive molecules.
Q2: What are the recommended storage conditions for a DMSO stock solution of this compound?
A2: To maximize the shelf-life of your DMSO stock solution, the following storage conditions are recommended:
-
Temperature: For long-term storage (months to a year), store solutions at -20°C or -80°C. For short-term storage (days to weeks), 4°C is often acceptable.[6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize moisture absorption and contamination of the main stock.[7]
-
Container: Use tightly sealed vials made of an inert material like glass or polypropylene.[2][3]
-
Environment: Store aliquots in a dark, dry environment. To minimize oxidation and moisture uptake, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1][5]
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prepare stock solutions.[7]
Q3: How many freeze-thaw cycles can a DMSO stock solution typically withstand?
A3: The tolerance to freeze-thaw cycles is highly compound-dependent.[1] However, comprehensive studies on diverse sets of compounds have shown that no significant compound loss was observed even after 11 to 25 cycles for a majority of the molecules tested.[2][3][8] Despite this general robustness, it is a critical best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of cycles any given sample undergoes.[7]
Q4: What analytical methods are most suitable for assessing the stability of this compound in my DMSO stock?
A4: Several analytical techniques are effective for stability testing.[9] The most common and reliable methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique to separate the parent compound from potential degradants and quantify its purity and concentration over time.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of HPLC with the specificity of mass spectrometry, allowing for the sensitive detection, identification, and quantification of the parent compound and any degradation products.[2][3][5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify degradants and quantify the extent of degradation by comparing the spectra of stored samples to a fresh standard.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of the compound in the DMSO stock solution. 2. Incorrect stock concentration due to solvent evaporation or calculation error. | 1. Prepare a fresh stock solution from solid powder using high-purity, anhydrous DMSO.[1] 2. Compare results from the new stock against the old one. 3. Perform an analytical check (e.g., HPLC-MS) on the aged stock solution against a freshly prepared standard to quantify its purity and concentration.[5] 4. Review handling procedures: ensure aliquots are used to avoid freeze-thaw cycles and moisture is minimized. |
| Precipitate is visible in the DMSO solution after thawing. | 1. The compound's solubility limit in DMSO is exceeded at lower temperatures. 2. "Solvent shock" if the DMSO stock was diluted too quickly into an aqueous buffer.[7] | 1. Warm the vial gently to room temperature or in a 37°C water bath. 2. Vortex or sonicate the solution to ensure the compound is fully redissolved.[7] 3. Visually inspect the solution against a light source to confirm no particulates remain before use. 4. If diluting into an aqueous buffer, try performing serial dilutions to avoid precipitation.[7] |
| The DMSO stock solution has changed color over time. | 1. Chemical degradation or oxidation of the compound, leading to colored byproducts. 2. Contamination of the stock solution. | 1. Discard the stock solution immediately. Do not use it for experiments. 2. Prepare a fresh stock using anhydrous DMSO and new, clean labware. 3. For sensitive compounds, consider storing the solution under an inert gas (argon or nitrogen) to prevent oxidation.[1] |
Data on General Compound Stability in DMSO
While specific stability data for this compound is not publicly available, the following table summarizes findings from large-scale studies on diverse chemical libraries stored in DMSO. This provides a general reference for expected stability under various conditions.
| Storage Condition | Duration | Concentration | Observation |
| Room Temperature | 1 Year | 20 mM | The probability of observing the compound was 83% after 6 months and 52% after 1 year.[4] |
| 40°C (Accelerated Study) | 15 Weeks | 10 mM | Most compounds were found to be stable.[2][3] |
| 4°C | 2 Years | Not Specified | In a study using a DMSO/water (90/10) mixture, 85% of compounds were stable.[6] |
| Freeze/Thaw Cycles (-15°C to 25°C) | 11 Cycles | 10 mM | No significant compound loss was observed for most compounds.[2][3] |
| Freeze/Thaw Cycles (Stored at 4°C) | 25 Cycles | 20 mM | The study was designed to determine the maximum number of cycles while maintaining compound integrity.[5][8] |
Experimental Protocols
Protocol: Assessing Compound Stability in DMSO by HPLC-MS
This protocol outlines a typical experiment to determine the stability of this compound in a DMSO stock solution over time.
1. Objective: To quantify the percentage of this compound remaining in a DMSO solution after storage under various conditions (e.g., room temperature, 4°C, -20°C) at different time points.
2. Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (new or properly stored bottle)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass or polypropylene microvials with screw caps
-
HPLC-MS system with a suitable column (e.g., C18)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or other appropriate mobile phase modifier
3. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the solid compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
-
Sample Aliquoting:
-
Dispense the stock solution into multiple labeled microvials, with each vial corresponding to a specific time point and storage condition.
-
-
Initial Analysis (T=0):
-
Immediately take one aliquot for the initial time point (T=0).
-
Prepare a sample for injection by diluting the stock solution to a suitable concentration (e.g., 10 µM) with a 50:50 ACN/water mixture.
-
Analyze the T=0 sample by HPLC-MS to obtain the initial peak area of the parent compound. This will serve as the 100% reference.
-
-
Sample Storage:
-
Store the remaining aliquots under the desired test conditions:
-
Condition 1: Room Temperature (e.g., 25°C), protected from light.
-
Condition 2: Refrigerated (4°C).
-
Condition 3: Frozen (-20°C).
-
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 24h, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow frozen samples to thaw completely and equilibrate to room temperature.
-
Prepare and analyze the samples by HPLC-MS using the exact same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the this compound peak.
-
Calculate the percentage of compound remaining using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of a compound in DMSO stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
preventing "oiling out" during pyrazole recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of "oiling out" during the recrystallization of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from the crystallization solution as a liquid (an oil) rather than a solid.[1][2] This occurs when the solute precipitates at a temperature above its melting point.[1][3] The resulting oil is often impure, as it can trap impurities and solvent more readily than a crystalline solid.[1][4]
Q2: What are the primary causes of oiling out in pyrazole recrystallization?
A2: Several factors can contribute to a pyrazole derivative oiling out:
-
High Supersaturation: Rapid cooling or using too little solvent can create a highly supersaturated solution, forcing the compound to precipitate quickly as an oil.[2][5]
-
Low Melting Point: If the pyrazole derivative has a low melting point, it may be below the temperature at which the solution becomes saturated during cooling.[1][4]
-
Impurities: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out.[1][6]
-
Inappropriate Solvent Choice: The chosen solvent system may not be ideal for the specific pyrazole derivative, leading to poor solubility characteristics during cooling.[4][6]
Q3: How can I prevent my pyrazole from oiling out?
A3: Preventing oiling out primarily involves controlling the crystallization conditions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then further cool it in an ice bath. This gradual temperature change reduces the level of supersaturation.[3][5]
-
Solvent Selection: Choose a solvent in which the pyrazole is significantly more soluble at higher temperatures than at lower temperatures.[3] If a single solvent is not effective, a mixed-solvent system can be employed.[3][7]
-
Use of Seed Crystals: Introducing a small, pure crystal of the pyrazole (a seed crystal) to the supersaturated solution can induce crystallization and provide a template for proper crystal growth.[3][8]
-
Adjusting Concentration: Using a slightly larger volume of solvent can help to prevent the solution from becoming too concentrated too quickly upon cooling.[1]
Q4: If my pyrazole has already oiled out, can I salvage the experiment?
A4: Yes, in many cases, an oiled-out product can be salvaged. The most common approach is to heat the mixture to redissolve the oil, add more of the "good" solvent to dilute the solution, and then attempt to recrystallize again, ensuring a slower cooling rate.[1]
Troubleshooting Guide: Oiling Out During Pyrazole Recrystallization
This guide provides a systematic approach to address the issue of oiling out during the recrystallization of pyrazole compounds.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates as an oil upon cooling. | The solution is too concentrated, or the cooling rate is too fast, leading to high supersaturation. | - Reheat the solution until the oil redissolves. - Add a small amount of additional hot solvent to decrease the saturation point.[1] - Allow the flask to cool slowly at room temperature before transferring to an ice bath.[3] |
| The melting point of the pyrazole derivative is lower than the saturation temperature of the solution. | - Select a solvent with a lower boiling point.[4] - Use a larger volume of solvent to lower the saturation temperature.[3] | |
| Significant impurities are present, depressing the melting point of the compound. | - Consider a preliminary purification step, such as passing the crude material through a short plug of silica. - If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration (be aware this may reduce yield).[3] | |
| Seed crystal addition does not induce crystallization and may even dissolve or turn into oil. | The solution is not yet supersaturated at the temperature of seed crystal addition. | - Allow the solution to cool further to reach the metastable zone where crystal growth is favored over spontaneous nucleation.[5] |
| The seed crystal is being added to a system that is thermodynamically driven to form an oil (liquid-liquid phase separation). | - Change the solvent system entirely.[3] - Consider adding the seed crystal suspended in an anti-solvent and then slowly adding the solution of the pyrazole compound.[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the pyrazole compound well when hot but poorly when cold.[3]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the pyrazole is completely dissolved.[3]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[3] To maximize yield, the flask can then be placed in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics.[3] A common approach involves dissolving the pyrazole in a "good" solvent (in which it is soluble) and then adding a "poor" solvent (in which it is insoluble) to induce precipitation.[3][7]
-
Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol).[3]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[7]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.[3]
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Mixed Protic | Variable | A versatile system for polar pyrazole derivatives.[3][7] |
| Methanol | Protic | 64.7 | Effective for a wide range of pyrazole compounds.[3] |
| Isopropanol | Protic | 82.6 | A common choice for cooling crystallization.[3] |
| Acetone | Aprotic | 56 | Suitable for pyrazoles of intermediate polarity.[3] |
| Ethyl Acetate | Aprotic | 77.1 | Often used for compounds with intermediate polarity.[3] |
| Hexane/Ethyl Acetate | Mixed Aprotic | Variable | A good choice for less polar pyrazoles.[3] |
| Cyclohexane | Non-polar | 80.7 | Appropriate for non-polar pyrazole derivatives.[3] |
Visualizations
Caption: A flowchart for troubleshooting "oiling out".
Caption: Key factors that can lead to "oiling out".
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Characterization of Pyrazole Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrazole carboxamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental characterization of pyrazole carboxamides.
Issue 1: Poor Solubility of the Pyrazole Carboxamide
Q: My pyrazole carboxamide is poorly soluble in common NMR and chromatography solvents. How can I improve its solubility for characterization?
A: Poor solubility is a frequent challenge with pyrazole carboxamides due to their often crystalline and planar nature, which can lead to strong intermolecular interactions. Here are several approaches to address this issue:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. While pyrazole itself is soluble in chloroform and methanol, carboxamide derivatives may require more polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Temperature: Gently heating the sample can significantly increase solubility. However, be cautious of potential degradation at elevated temperatures. A preliminary thermogravimetric analysis (TGA) can help determine the compound's thermal stability.
-
pH Adjustment: For pyrazole carboxamides with ionizable groups, adjusting the pH of the solvent can enhance solubility. For acidic compounds, adding a small amount of a basic solvent like pyridine-d5 to the NMR solvent can help. For basic compounds, a drop of an acidic solvent like trifluoroacetic acid-d (TFA-d) may be beneficial.
-
Co-solvents: Using a mixture of solvents can be effective. For example, a mixture of dichloromethane and methanol can sometimes dissolve compounds that are insoluble in either individual solvent.
-
For NMR Spectroscopy: If solubility is extremely low, consider using a high-sensitivity NMR probe or increasing the number of scans to obtain a satisfactory signal-to-noise ratio.
Issue 2: Complex or Broad NMR Spectra
Q: The 1H NMR spectrum of my pyrazole carboxamide shows broad peaks, or more signals than expected. How can I interpret this?
A: Complex or broad NMR spectra in pyrazole carboxamides can arise from several factors, including tautomerism, restricted rotation, and aggregation.
-
Tautomerism: Pyrazole rings can exist in different tautomeric forms, leading to a mixture of species in solution and a more complex NMR spectrum.[1] To investigate this, you can:
-
Vary the Temperature: Acquiring NMR spectra at different temperatures can help resolve broad peaks. If the broadening is due to a dynamic equilibrium between tautomers, the signals may sharpen at either very low or very high temperatures.
-
Change the Solvent: The tautomeric equilibrium can be solvent-dependent. Acquiring spectra in both protic and aprotic solvents may provide insight.
-
-
Restricted Rotation: The amide bond (C-N) in the carboxamide group can have a significant double-bond character, leading to restricted rotation and the observation of distinct signals for atoms near the amide bond (rotamers). Variable temperature NMR is also the key technique to study this phenomenon. At higher temperatures, the rotation becomes faster, and the distinct signals may coalesce into a single, averaged signal.
-
Hydrogen Bonding and Aggregation: Intermolecular hydrogen bonding can lead to the formation of aggregates in solution, which can cause peak broadening. This is often concentration-dependent. Try acquiring spectra at different concentrations to see if the peak shapes change.
-
Proton Exchange: The N-H protons of the pyrazole ring and the amide group can undergo chemical exchange with residual water or other exchangeable protons in the solvent, leading to broad signals. To confirm this, you can add a drop of D2O to your NMR tube; the exchangeable proton signals should diminish or disappear.
Issue 3: Difficulty in Obtaining High-Quality Crystals for X-ray Crystallography
Q: I am struggling to grow single crystals of my pyrazole carboxamide suitable for X-ray diffraction. What techniques can I try?
A: Crystal growth is often a trial-and-error process. Here are some common techniques to try:
-
Slow Evaporation: Dissolve your compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly and undisturbed. Covering the vial with a cap that has a small hole can control the evaporation rate.
-
Vapor Diffusion: This is a very effective method. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the good solvent. The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.
-
Solvent Layering: Carefully layer a solution of your compound with a less dense, miscible anti-solvent. Crystals may form at the interface between the two layers.
-
Temperature Gradient: Slowly cool a saturated solution of your compound. This can be done by placing the solution in a refrigerator or by using a programmable heating/cooling block.
-
Seeding: If you have a small crystal, you can use it as a "seed" to encourage the growth of larger crystals in a saturated solution.
Issue 4: Ambiguous Mass Spectrometry Results
Q: My mass spectrum shows unexpected fragments or no molecular ion peak. How can I troubleshoot this?
A: The fragmentation patterns of pyrazole derivatives in mass spectrometry can be complex and are influenced by the substituents on the ring.[2][3]
-
No Molecular Ion Peak: This can happen with fragile molecules that readily fragment in the ion source. Try using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
-
Unexpected Fragments: The pyrazole ring can undergo characteristic fragmentation pathways, including the loss of HCN or N2.[4] The carboxamide group can also lead to specific fragmentation patterns. Carefully analyze the mass differences between the major fragments to propose a fragmentation pathway.
-
In-source Fragmentation: If you are using an ESI source, in-source fragmentation can occur if the cone voltage is set too high. Try reducing the cone voltage to obtain a stronger molecular ion peak.
-
Calibration Issues: Ensure that the mass spectrometer is properly calibrated. If the mass accuracy is off, it can lead to incorrect assignments of the molecular ion and fragments.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shifts for pyrazole carboxamides?
A1: The chemical shifts can vary depending on the substituents and the solvent used. However, some general ranges can be expected.[6][7][8]
| Proton/Carbon | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |
| Pyrazole N-H | 11.0 - 14.0 (often broad) | - |
| Pyrazole C-H | 7.5 - 8.5 | 100 - 150 |
| Amide N-H | 8.0 - 11.0 (often broad) | - |
| Amide C=O | - | 160 - 170 |
| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |
| Aliphatic C-H | 1.0 - 4.0 | 10 - 60 |
Q2: How can I investigate polymorphism in my pyrazole carboxamide sample?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of characterization, especially in drug development. The following techniques are essential for studying polymorphism:
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion. It can also detect phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates, which can be a source of polymorphism.
-
Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique PXRD pattern, making it a definitive technique for identifying and distinguishing between polymorphs.
-
Solid-State NMR (ssNMR): ssNMR can provide detailed structural information about the different solid forms.
-
Hot-Stage Microscopy: This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.
Q3: What are the common degradation pathways for pyrazole carboxamides?
A3: Pyrazole carboxamides are generally stable compounds, but they can degrade under certain conditions.
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of the corresponding pyrazole carboxylic acid and an amine.
-
Photodegradation: Some pyrazole derivatives can undergo photochemical transformations when exposed to UV light, potentially leading to isomerization or degradation into other heterocyclic systems like imidazoles.[6]
-
Oxidation: While the pyrazole ring is relatively stable to oxidation, certain substituents on the ring or the carboxamide side chain may be susceptible to oxidation.
Q4: Where can I find reliable safety information for a new pyrazole carboxamide?
A4: For any new compound, it is crucial to handle it as potentially hazardous until proven otherwise. You should consult the Safety Data Sheet (SDS) for commercially available starting materials. For newly synthesized compounds, it is good practice to assume they may be irritants and to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for 1H and 13C NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole carboxamide into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
If the compound is poorly soluble, gently warm the sample in a water bath and sonicate for a few minutes.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Tune and match the probe for both 1H and 13C frequencies.
-
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum. A spectral width of 16 ppm is usually sufficient.
-
Adjust the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D 13C NMR spectrum. A spectral width of 220 ppm is typical.
-
A larger number of scans will be required for 13C NMR due to its lower natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
Integrate the peaks in the 1H NMR spectrum and pick the peaks in both spectra.
-
Protocol 2: General Procedure for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Select a suitable single crystal with well-defined faces and no visible cracks under a polarizing microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.[9]
-
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[9]
-
Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[10]
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure to determine molecular conformation, crystal packing, and intermolecular interactions.
-
Generate graphical representations of the crystal structure using software like ORTEP or Mercury.
-
Visualizations
Caption: Experimental workflow for the characterization of pyrazole carboxamides.
Caption: Troubleshooting decision tree for complex or broad 1H NMR spectra.
Caption: Factors influencing polymorphism in pyrazole carboxamides.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
optimizing reaction conditions for pyrazole-3-carboxamide formation
Welcome to the technical support center for the synthesis of pyrazole-3-carboxamides. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrazole-3-carboxamides?
There are three main strategies for synthesizing pyrazole-3-carboxamides:
-
Amide Coupling of Pyrazole-3-Carboxylic Acids: This is the most common method, involving the reaction of a pyrazole-3-carboxylic acid with an amine in the presence of a coupling agent.
-
Reaction of Pyrazole-3-Carbonyl Chlorides with Amines: The carboxylic acid is first converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine.[1][2][3][4][5]
-
Aminolysis of Pyrazole-3-Carboxylic Esters: An ester derivative of the pyrazole is reacted directly with ammonia or a primary/secondary amine to form the amide. This method often requires elevated temperatures or catalysts.[6][7]
Q2: How do I choose the right amide coupling agent for my reaction?
The choice of coupling agent depends on the specific substrates, desired reaction conditions, and cost. Carbodiimides like DCC and DIC are common, but uronium/aminium-based reagents such as HATU and HBTU often provide faster reactions and minimize side reactions like epimerization.[8] It is recommended to consult literature for similar substrate pairings to guide your selection.
Q3: Can I synthesize the pyrazole ring and the carboxamide functionality in a single step?
While less common, some multicomponent reactions can achieve this. For instance, domino reactions involving conjugate addition, decarboxylation, and amidation have been developed for specific scaffolds.[9] However, the stepwise approach (synthesis of the pyrazole ring followed by amide formation) is generally more versatile and higher-yielding.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of pyrazole-3-carboxamides.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I fix it?
Low yields can stem from several factors. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Checklist:
-
Starting Material Purity: Impurities in your pyrazole carboxylic acid or amine can lead to side reactions.[10] Hydrazine derivatives, often used to synthesize the pyrazole ring, can degrade over time.[10]
-
Reaction Conditions:
-
Temperature: Some reactions require heating (reflux), while others proceed at room temperature.[2][11] Drastic temperature changes can either stall the reaction or cause decomposition.
-
Solvent: Ensure your solvent is anhydrous if you are using moisture-sensitive reagents (e.g., acid chlorides, some coupling agents).[11]
-
Stoichiometry: A slight excess of the amine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[10]
-
-
Reagent Reactivity:
-
If using an amine salt (e.g., hydrochloride), a base like triethylamine or pyridine is necessary to liberate the free, nucleophilic amine.[11]
-
Sterically hindered amines or electron-deficient amines are less nucleophilic and may require more forcing conditions or more reactive coupling partners (like an acid chloride).[12]
-
-
Work-up Procedure: Product can be lost during aqueous workups if it has some water solubility. Incomplete precipitation or loss during filtration are also common culprits for reduced yield.[11]
Issue 2: Formation of Side Products/Impurities
Q: My final product is impure, and purification is difficult. What are the likely side reactions?
The formation of impurities often complicates purification. Below are common scenarios and solutions.
Caption: Identifying and resolving common impurity issues.
Detailed Scenarios:
-
Unreacted Starting Materials: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[10]
-
Coupling Agent Byproducts: Carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility.[8] Consider switching to a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose urea byproduct is water-soluble and easily removed with an aqueous wash.
-
Regioisomers: If you are synthesizing the pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound, you may form a mixture of two regioisomers, which can be very difficult to separate.[10] The regioselectivity is influenced by steric and electronic factors of the substituents.[10] Careful selection of starting materials is key to avoiding this issue.
Data Tables for Reaction Optimization
Table 1: Comparison of Common Amide Coupling Conditions
| Method | Reagents | Typical Solvent | Temperature | Key Advantage | Common Issue |
| Acid Chloride | Pyrazole-3-COCl, Amine, Base (e.g., Pyridine, TEA) | Xylene, Toluene, THF | Reflux | High reactivity, good for unreactive amines.[2] | Acid chloride can be unstable; requires anhydrous conditions.[1] |
| Carbodiimide Coupling | Pyrazole-3-COOH, Amine, DCC or EDC, Additive (HOBt) | DCM, DMF | 0 °C to RT | Widely used, reliable. | DCC produces insoluble DCU byproduct.[8] |
| Uronium/Aminium Coupling | Pyrazole-3-COOH, Amine, HATU or HBTU, Base (e.g., DIPEA) | DMF, NMP | RT | Fast, high-yielding, low racemization. | Reagents are more expensive. |
| Direct Aminolysis | Pyrazole-3-COOEt, Amine | Alcohol or neat | High Temp (e.g., 65-90 °C) | Atom economical, no coupling agent needed. | Requires forcing conditions; limited substrate scope.[9][12] |
Key Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-3-Carboxamide via Acid Chloride Intermediate
This two-step protocol is robust and effective for a wide range of amines.
Caption: General experimental workflow for the acid chloride method.
Detailed Methodology:
-
Acid Chloride Formation:
-
To 1.0 equivalent of the pyrazole-3-carboxylic acid, add an excess of thionyl chloride (SOCl₂) (e.g., 2 mL per 1 mmol of acid).[1]
-
The mixture can be stirred at room temperature for 24 hours or gently refluxed for a shorter period until the solid dissolves and gas evolution ceases.[1][4]
-
Remove the excess SOCl₂ under reduced pressure. The resulting crude pyrazole-3-carbonyl chloride is often used in the next step without further purification due to its instability.[1]
-
-
Amidation:
-
Dissolve the crude acid chloride in an appropriate anhydrous solvent (e.g., xylene, THF, or DCM).[2]
-
In a separate flask, dissolve 1.0-1.2 equivalents of the desired amine and a base (e.g., pyridine or triethylamine) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-24h), monitoring progress by TLC.[1][2]
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The residue can be treated with a non-polar solvent like ether to precipitate the product, which is then collected by filtration.[2]
-
Alternatively, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid (to remove excess amine), dilute base (to remove unreacted carboxylic acid), and brine, then dried over Na₂SO₄.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
-
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazol ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01906B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most prevalent and scalable route involves a two-step process starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The first step is the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). The second step is the amidation of the acyl chloride with ammonia (NH₃) to yield the final product.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are associated with the handling of thionyl chloride and ammonia. Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The amidation step with ammonia can be highly exothermic and requires careful temperature control to prevent runaway reactions, especially on a larger scale.
Q3: What are the critical process parameters to monitor during scale-up?
Key parameters to monitor and control include:
-
Temperature: Both the reaction with thionyl chloride and the subsequent amidation are temperature-sensitive. Exothermic reactions need to be carefully managed.
-
Reagent Addition Rate: The controlled addition of thionyl chloride and ammonia is crucial for managing reaction exotherms and preventing the formation of byproducts.
-
Mixing: Efficient agitation is essential to ensure uniform reaction conditions and heat distribution, particularly in large reactors.
-
Moisture Control: The reaction involving thionyl chloride is sensitive to moisture, which can lead to the decomposition of the reagent and the formation of impurities.
Q4: What are the likely impurities in the final product?
Potential impurities could include unreacted 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, byproducts from the decomposition of the acyl chloride intermediate, and potential regioisomers if the starting material is not pure.
Q5: What purification methods are suitable for large-scale production?
For large-scale purification, crystallization is often the most viable method. The choice of solvent is critical for achieving high purity and yield. Filtration and drying of the final product are also key steps in the isolation process.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete conversion of carboxylic acid to acyl chloride | - Ensure a sufficient excess of thionyl chloride is used (typically 2-3 equivalents).- Increase the reaction time or temperature for the first step, monitoring for completion by a suitable analytical method (e.g., TLC, IR). |
| Hydrolysis of the acyl chloride intermediate | - Ensure all glassware and solvents are thoroughly dried before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to minimize contact with atmospheric moisture. |
| Loss of product during workup and isolation | - Optimize the crystallization solvent and conditions to maximize product precipitation.- Ensure efficient filtration and washing of the product cake. |
| Side reactions during amidation | - Maintain a low temperature (e.g., 0°C) during the addition of ammonia to minimize side reactions.[1]- Ensure rapid and efficient mixing to quickly disperse the ammonia and dissipate heat. |
Issue 2: Product Purity Issues (e.g., presence of starting material or byproducts)
| Potential Cause | Troubleshooting Step |
| Unreacted 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid in the final product | - Confirm complete conversion to the acyl chloride before proceeding with amidation.- Consider a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup to remove acidic impurities, provided the product is stable under these conditions. |
| Formation of unknown impurities | - Analyze the impurity profile using techniques like HPLC or LC-MS to identify potential byproducts.- Adjust reaction conditions (temperature, addition rate) to minimize the formation of specific impurities. |
| Inefficient purification | - Screen for optimal recrystallization solvents or solvent mixtures to improve impurity rejection.- Consider a re-slurry of the crude product in a suitable solvent to remove more soluble impurities. |
Issue 3: Difficulties with Reaction Control on a Larger Scale
| Potential Cause | Troubleshooting Step |
| Exothermic runaway during thionyl chloride addition | - Reduce the addition rate of thionyl chloride.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- Consider diluting the reaction mixture with a suitable inert solvent. |
| Exothermic runaway during ammonia addition | - Pre-cool the acyl chloride solution to 0°C or below before starting the ammonia addition.[1]- Add the ammonia solution subsurface to improve dispersion and heat transfer.- Use a jacketed reactor with efficient cooling circulation. |
| Poor mixing leading to localized "hot spots" | - Ensure the agitator design and speed are appropriate for the reactor size and viscosity of the reaction mixture.- Use baffles in the reactor to improve mixing efficiency. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported lab-scale synthesis and can serve as a starting point for process development and scale-up.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 10 g | 71.43 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 25.5 g (15.7 mL) | 214.29 mmol | 3.0 |
| Aqueous Ammonia (NH₃·H₂O) | - | 200 mL | - | Excess |
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under vacuum to remove excess thionyl chloride.
-
-
Amidation:
-
Cool the residue from the previous step to 0°C in an ice bath.
-
Slowly add 200 mL of aqueous ammonia dropwise to the stirred residue, ensuring the temperature remains at 0°C.
-
Continue stirring at 0°C for an additional period (e.g., 1-2 hours) after the addition is complete.
-
-
Product Isolation:
-
Collect the resulting solid product by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to obtain this compound.
-
Expected Yield: Approximately 8 g (81%).[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Pyrazole Derivatives and Doxorubicin
For Immediate Release
This guide provides a comprehensive comparison of the in vitro cytotoxicity of various synthesized pyrazole derivatives against the established chemotherapeutic agent, doxorubicin. The data presented is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an objective evaluation of the potential of pyrazole scaffolds as anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives and doxorubicin against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | |||
| Pyrazole Derivative 5 | HepG2 (Liver Carcinoma) | 13.14 | [1] |
| MCF-7 (Breast Cancer) | 8.03 | [1] | |
| Pyrazole Derivative 6 | HepG2 (Liver Carcinoma) | 22.76 | [1] |
| MCF-7 (Breast Cancer) | 26.08 | [1] | |
| Pyrazole Derivative 10 | MCF-7 (Breast Cancer) | 15.38 | [1] |
| Pyrazole-Chalcone Hybrid 6b | HNO-97 (Oral Cancer) | 10 | [2] |
| Pyrazole-Chalcone Hybrid 6d | HNO-97 (Oral Cancer) | 10.56 | [2] |
| Chloro Methyl Substituted Pyrazole Oxime (CF-6) | A-549 (Lung Cancer) | 12.5 | [3] |
| Indole-Pyrazole Derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [4] |
| Indole-Pyrazole Derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [4] |
| Pyrazole Carbaldehyde Derivative 43 | MCF7 (Breast Cancer) | 0.25 | |
| Doxorubicin (Standard) | |||
| HepG2 (Liver Carcinoma) | 4.50 | [1] | |
| MCF-7 (Breast Cancer) | 4.17 | [1] | |
| A-549 (Lung Cancer) | 0.3 | [3] | |
| HCT116, MCF7, HepG2, A549 | 24.7–64.8 | [4] | |
| MCF7 (Breast Cancer) | 0.95 |
Experimental Protocols
The following are detailed methodologies for commonly employed cytotoxicity assays used to generate the data in this guide.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole derivatives and doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period with the test compounds, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for cytotoxicity comparison.
Caption: Potential signaling pathways for pyrazole derivatives.
References
- 1. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrazole-Based Anticancer Agents: Elucidating Therapeutic Potential and Mechanisms of Action
Despite a thorough investigation into the anticancer properties of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, publicly available experimental data on its cytotoxic or antiproliferative activity against cancer cell lines is currently insufficient to conduct a direct comparative analysis with other pyrazole-based anticancer agents. Research has highlighted various derivatives of the broader pyrazole carboxamide scaffold exhibiting biological activities, but specific data for the 1,5-dimethyl variant remains elusive.
The pyrazole scaffold is a cornerstone in the development of targeted anticancer therapies, with numerous derivatives demonstrating potent and selective inhibition of key oncogenic proteins. This guide will provide an overview of prominent classes of pyrazole-based anticancer agents, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. While a direct comparison with this compound is not feasible due to the lack of data, this guide will serve as a valuable resource for researchers in the field of drug discovery by detailing the therapeutic landscape of pyrazole anticancer agents.
Key Classes of Pyrazole-Based Anticancer Agents
Pyrazole derivatives have been successfully developed to target a range of proteins implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Heat Shock Protein 90 (HSP90), Janus Kinases (JAKs), and BRAF kinase.
Pyrazole-Based CDK Inhibitors
Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been identified as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
Pyrazole-Based HSP90 Inhibitors
Heat Shock Protein 90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Diaryl pyrazole compounds have shown significant promise as HSP90 inhibitors.
Pyrazole-Based JAK Inhibitors
The Janus Kinase family of non-receptor tyrosine kinases plays a critical role in cytokine signaling pathways that are often dysregulated in hematological malignancies and inflammatory diseases. Pyrazole-based JAK inhibitors have demonstrated clinical success in treating these conditions.
Pyrazole-Based BRAF Inhibitors
Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers. Pyrazole-containing molecules have been developed as potent and selective inhibitors of the mutated BRAF kinase, leading to significant clinical responses.
Experimental Protocols
The evaluation of novel anticancer agents relies on a suite of standardized in vitro and cellular assays. Below are detailed methodologies for key experiments commonly used to characterize pyrazole-based anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity (e.g., using ³²P-ATP), fluorescence, or luminescence.
General Protocol (Example: ADP-Glo™ Kinase Assay for CDK2):
-
Reaction Setup: The reaction is set up in a multi-well plate containing the CDK2 enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and varying concentrations of the pyrazole inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal in the presence of the inhibitor compared to the control. The IC50 value is determined from a dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: The percentage of cells in each phase is quantified and compared between treated and untreated samples to identify any cell cycle arrest.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), is used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathways targeted by pyrazole inhibitors.
Caption: General experimental workflow for evaluating pyrazole anticancer agents.
Unraveling the Anticancer Potential of 1,5-Dimethylpyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among its many variations, 1,5-disubstituted pyrazole derivatives have emerged as a promising class of compounds with significant anticancer activity, frequently targeting key signaling pathways involved in tumor growth and angiogenesis. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,5-dimethylpyrazole derivatives, focusing on their role as kinase inhibitors, and presents supporting experimental data and protocols to aid in the research and development of novel cancer therapeutics.
Comparative Analysis of Anticancer Activity
The substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity of these derivatives. While a broad range of substituents have been explored, the presence of methyl groups at the N1 and C5 positions has been shown to be a key determinant of potency and selectivity against various cancer cell lines.
The N-methylation of the pyrazole ring is often associated with enhanced metabolic stability and can influence the compound's binding affinity to its target.[1] For instance, studies on pyrazole-based kinase inhibitors have indicated that N-methylpyrazole can be more optimal for activity than an unsubstituted pyrazole.[2]
The substituent at the C5 position also significantly impacts activity. While larger aryl groups can enhance potency, the presence of a compact methyl group can still yield significant cytotoxic effects. The following table summarizes the cytotoxic activity of representative 1,5-disubstituted pyrazole derivatives against various cancer cell lines, highlighting the efficacy of compounds with methyl substitutions.
Table 1: Comparative Cytotoxicity (IC50 µM) of 1,5-Disubstituted Pyrazole Derivatives
| Compound ID | R1 (N1-substituent) | R5 (C5-substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Methyl | 3,4,5-trimethoxyphenyl | MCF-7 | 5.8 | [3] |
| 2 | Methyl | 3,4,5-trimethoxyphenyl | A549 | 8.0 | [3] |
| 3 | Methyl | 3,4,5-trimethoxyphenyl | HeLa | 9.8 | [3] |
| 4 | Phenyl | 4-chlorophenyl | HeLa | 4.94 | [4] |
| 5 | 4-chlorophenyl | 3-(trifluoromethyl)phenyl | CFPAC-1 | 61.7 | [3] |
| 6 | Phenyl | 4-methoxyphenyl | MCF-7 | 18.22 | [5] |
Note: This table is a compilation of data from multiple sources to illustrate general trends. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Targeting the VEGFR-2 Signaling Pathway
A primary mechanism through which many 1,5-disubstituted pyrazole derivatives exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, ultimately suppressing tumor neovascularization.
The following diagram illustrates the VEGFR-2 signaling pathway, a critical target for these pyrazole derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of 1,5-dimethylpyrazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[10][11][12][13][14]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well plates (e.g., white, low-volume)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound dilution
-
VEGFR-2 enzyme solution
-
Mix gently and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
The following diagram outlines the general workflow for the in vitro kinase inhibition assay.
Conclusion
1,5-Dimethylpyrazole derivatives represent a valuable scaffold for the development of novel anticancer agents. Their ability to be readily synthesized and modified, coupled with their demonstrated efficacy against various cancer cell lines and their potential to inhibit key oncogenic kinases like VEGFR-2, makes them an attractive area for further investigation. The structure-activity relationship data, though complex, suggests that the methyl groups at the N1 and C5 positions can contribute favorably to the anticancer profile of these compounds. By utilizing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate new analogues and contribute to the advancement of this promising class of therapeutic agents.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
IC50 values of pyrazole carboxamides on various cancer cell lines
A Comparative Guide to the Anticancer Activity of Pyrazole Carboxamides: IC50 Values and Mechanistic Insights
This guide provides a comparative analysis of the cytotoxic effects of various pyrazole carboxamide derivatives on a range of cancer cell lines. The data, sourced from recent preclinical studies, is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of potential anticancer compounds. This document summarizes key quantitative data in tabular form, details common experimental protocols for assessing cytotoxicity, and illustrates a relevant signaling pathway targeted by these compounds.
Performance Comparison: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole carboxamide derivatives against various human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound ID/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 10e | HCT116 | Colon Cancer | 0.39 ± 0.06 | [1] |
| MCF-7 | Breast Cancer | 0.46 ± 0.04 | [1] | |
| Compound 6h | A549 | Non-Small Cell Lung Cancer | 9.3 | [2] |
| Compound 6j | A549 | Non-Small Cell Lung Cancer | 10.2 | [2] |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [3] |
| Compound 35 | HepG2 | Liver Cancer | 3.53 | [4] |
| MCF-7 | Breast Cancer | 6.71 | [4] | |
| HeLa | Cervical Cancer | 5.16 | [4] | |
| Compound 37 | MCF-7 | Breast Cancer | 5.21 | [4] |
| Compound 25 | HT29 | Colon Cancer | 3.17 - 6.77 | [4] |
| PC3 | Prostate Cancer | 3.17 - 6.77 | [4] | |
| A549 | Non-Small Cell Lung Cancer | 3.17 - 6.77 | [4] | |
| U87MG | Glioblastoma | 3.17 - 6.77 | [4] | |
| Derivative XIII | HepG2 | Liver Cancer | 6.57 | [5] |
| HCT-116 | Colon Cancer | 9.54 | [5] | |
| MCF-7 | Breast Cancer | 7.97 | [5] | |
| Compound 10h | NCI-H520 | Lung Cancer | 0.019 | [6] |
| SNU-16 | Gastric Cancer | 0.059 | [6] | |
| KATO III | Gastric Cancer | 0.073 | [6] | |
| Compound 7d | MCF-7 | Breast Cancer | 42.6 | [7] |
| Compound 9e | PACA2 | Pancreatic Cancer | 27.6 | [7] |
Experimental Protocols
The IC50 values presented in this guide are predominantly determined using the MTT assay, a colorimetric method for assessing cell viability. The general protocol is as follows:
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 7.5 x 10³ cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxamide derivatives (e.g., ranging from 3 to 100 µM) for a specified duration, typically 24 to 48 hours.[3]
-
MTT Incubation: Following the treatment period, MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases metabolize the MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentrations.
Signaling Pathway Visualization
Many pyrazole carboxamide derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The diagram below illustrates a simplified overview of this pathway and indicates the point of inhibition by certain pyrazole carboxamides.
Caption: Simplified EGFR signaling pathway and inhibition by pyrazole carboxamides.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
selective cytotoxicity of 1,5-Dimethyl-1H-pyrazole-3-carboxamide in cancer cells
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity remains a paramount challenge. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a promising class of compounds exhibiting a wide range of pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of the selective cytotoxicity of pyrazole carboxamides in cancer cells, with a focus on available experimental data for derivatives structurally related to 1,5-Dimethyl-1H-pyrazole-3-carboxamide.
Comparative Cytotoxicity of Pyrazole Carboxamide Derivatives
Numerous studies have demonstrated the cytotoxic effects of various pyrazole carboxamide derivatives against a panel of human cancer cell lines. The data presented below, summarized from multiple research articles, showcases the diverse and potent anticancer activity within this compound family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing cytotoxic potency.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 / Activity | Reference Compound(s) |
| Pyrazole-Indole Hybrids (e.g., 7a, 7b) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 µM, 7.9 ± 1.9 µM | Doxorubicin (24.7 ± 3.2 µM)[1] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles (Compound 9) | K-562 (Chronic Myelogenous Leukemia) | 4 µM | Not specified[2] |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide Derivative (Compound 17) | HepG2 (Liver Carcinoma), A549 (Lung Carcinoma) | 5.35 µM, 8.74 µM | Cisplatin (3.78 µM, 6.39 µM)[3] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | Paclitaxel (49.90 µM, 25.19 µM)[4] |
| 1H-pyrazole-3-carboxamide derivatives | HCT116 (Colon Carcinoma), HepG2 (Liver Carcinoma) | Significant Inhibition | Not specified[5][6] |
Mechanistic Insights: How Pyrazole Carboxamides Target Cancer Cells
The selective cytotoxicity of pyrazole carboxamides is attributed to their ability to interfere with various cellular processes that are crucial for cancer cell proliferation and survival. The primary mechanisms of action identified for this class of compounds include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of Apoptosis
Several pyrazole derivatives have been shown to trigger apoptosis in cancer cells. This is often mediated through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. The activation of caspase-3 and caspase-7, in particular, is a hallmark of apoptosis. Some compounds have also been observed to generate reactive oxygen species (ROS), which can induce cellular stress and subsequently lead to apoptosis.[4]
Figure 1. Generalized signaling pathway for pyrazole carboxamide-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, certain pyrazole derivatives can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.[4] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic effects of pyrazole carboxamides.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pyrazole carboxamide derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Figure 2. A simplified workflow for the MTT cytotoxicity assay.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.
-
Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3/7 is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.
-
Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the amount of active caspase-3/7 in the sample.
Conclusion
The available body of research strongly supports the potential of the pyrazole carboxamide scaffold as a foundation for the development of novel anticancer agents. While direct and extensive data on this compound is currently limited, the consistent and potent cytotoxic activity observed in a wide array of its structural analogs against various cancer cell lines is highly encouraging. The mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, provide a solid rationale for their anticancer effects. Further investigation into the specific activity and selectivity of this compound is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future evaluations.
References
- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole Carboxamides Versus Standard Chemotherapy: A Comparative Efficacy Analysis for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a pressing need for novel agents that offer improved efficacy and reduced toxicity compared to established treatments. Pyrazole carboxamides have emerged as a promising class of small molecules with potent anticancer activity. This guide provides an objective comparison of the efficacy of pyrazole carboxamides against standard chemotherapy agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth in vitro. The following tables summarize the IC50 values of various pyrazole carboxamide derivatives against several human cancer cell lines, juxtaposed with the performance of standard chemotherapy drugs.
Table 1: Comparative IC50 Values (µM) in MCF-7 Human Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| Pyrazole Carboxamide Derivatives | ||
| Compound 16a | 6.25 | [1] |
| Compound 16b | 5.11 | [1] |
| Compound 18c | 2.45 | [1] |
| Compound 18d | 1.83 | [1] |
| Compound 18f | 0.73 | [1] |
| Compound 20 | 0.78 | [1] |
| Standard Chemotherapy | ||
| Doxorubicin | 3.10 | [1] |
| Dasatinib | 7.99 | [1] |
Table 2: Comparative IC50 Values (µM) in A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) | Reference |
| Pyrazole Carboxamide Derivatives | ||
| Compound 18f | 4.5 | [2] |
| Compound 19c | 4.0 | [2] |
| Compound 19f | 3.0 | [2] |
| Compound 19h | 3.5 | [2] |
| Compound 20 | 1.69 | [1] |
| Standard Chemotherapy | ||
| Doxorubicin | 2.43 | [1] |
| 5-Fluorouracil | 6.0 | [2] |
| Dasatinib | 11.8 | [1] |
Table 3: Comparative IC50 Values (µM) in HCT-116 Human Colon Carcinoma Cells
| Compound | IC50 (µM) | Reference |
| Pyrazole Carboxamide Derivatives | ||
| Compound 19e | 13.7 | [2] |
| Compound 19j | 5.3 | [2] |
| Compound 19k | 8.2 | [2] |
| Compound 19l | 10.1 | [2] |
| Standard Chemotherapy | ||
| 5-Fluorouracil | 4.8 | [2] |
Mechanism of Action: Targeting Key Oncogenic Pathways
Many pyrazole carboxamide derivatives exert their anticancer effects by inhibiting Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis.[3][4] Overexpression of Aurora kinases is common in many human cancers and is associated with chromosomal instability and tumorigenesis.[3]
Caption: Pyrazole carboxamides inhibit Aurora kinases, leading to G2/M cell cycle arrest and apoptosis.
In contrast, standard chemotherapy agents have broader mechanisms of action. For instance, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. 5-Fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis. Dasatinib is a multi-targeted kinase inhibitor.
Experimental Protocols
This section details the methodologies used to generate the in vitro efficacy data presented above.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A typical workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the pyrazole carboxamide derivatives or standard chemotherapy drugs. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Tumor Xenograft Models
To evaluate the antitumor activity of pyrazole carboxamides in a living organism, tumor xenograft models are commonly employed.
Workflow:
Caption: The general workflow for assessing in vivo anticancer efficacy using a tumor xenograft model.
Detailed Steps:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: The mice are monitored regularly, and tumor dimensions are measured with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group, a positive control group (standard chemotherapy), and one or more groups receiving different doses of the pyrazole carboxamide.
-
Data Collection: Tumor volume and mouse body weight are measured at regular intervals throughout the study. Body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analyses such as immunohistochemistry or Western blotting to assess the molecular effects of the treatment. The percentage of tumor growth inhibition is a key endpoint for evaluating efficacy.
Conclusion
The presented data indicates that pyrazole carboxamide derivatives exhibit potent in vitro anticancer activity, with some compounds demonstrating superior or comparable efficacy to standard chemotherapy agents like doxorubicin and 5-fluorouracil in specific cancer cell lines. Their targeted mechanism of action, primarily through the inhibition of Aurora kinases, offers a potential advantage over the broader and often more toxic mechanisms of traditional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds in the treatment of various cancers.
References
In Vivo Anticancer Efficacy of Pyrazole Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse range of compounds with potent anticancer activities. Numerous derivatives have demonstrated significant efficacy in preclinical in vivo models, targeting various hallmarks of cancer. This guide provides a comparative overview of the in vivo performance of select pyrazole carboxamide anticancer agents, supported by experimental data and detailed methodologies.
Tubulin Polymerization Inhibitors
A significant class of pyrazole carboxamides exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents often bind to the colchicine site of tubulin.
Comparative In Vivo Efficacy
| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Toxicity Notes |
| Compound [I] | 4T1 Xenograft (Mouse) | 5, 10, or 20 mg/kg, IV, every other day for 12 days | 49.2%, 58.1%, and 84.0% (by tumor weight) | No significant weight loss observed at the highest dose.[1] |
| CA-61 & CA-84 | HCC1806 Breast Cancer Xenograft (Nude Mouse) | Not specified in abstract | Significantly inhibited tumor growth | Not specified in abstract.[2][3] |
Experimental Protocol: Xenograft Model for Tubulin Inhibitors
This protocol is a representative example for evaluating the in vivo efficacy of pyrazole carboxamide-based tubulin polymerization inhibitors.[1]
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Implantation: 1 x 10^6 4T1 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Compound Administration: The test compound (e.g., Compound [I]) is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intravenous injection every other day for a specified duration (e.g., 12 days).
-
Efficacy Assessment: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 × length × width²). At the end of the study, tumors are excised and weighed.
-
Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of tubulin polymerization by pyrazole carboxamides.
Caption: Generalized workflow for in vivo xenograft studies.
Kinase Inhibitors
Pyrazole carboxamides are versatile scaffolds for designing potent inhibitors of various kinases that are often dysregulated in cancer, such as Aurora kinases and Fibroblast Growth Factor Receptors (FGFRs).
Comparative In Vivo Efficacy
| Compound ID | Target Kinase | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Toxicity Notes |
| AZD1152 | Aurora B | Not specified | Not specified | Displayed striking in vivo activity | Favorable safety pharmacology profiles.[4] |
| Compound 10h | FGFR1, 2, 3 | Not specified | Not specified | Potent anti-proliferative effects in FGFR-activated cell lines suggest in vivo potential | Specific in vivo data not available in the reviewed literature.[5] |
| Compound 6k | Aurora A/B | Not specified | Not specified | Warrants further in vivo investigation based on potent in vitro activity | Stable in in vitro metabolism studies.[6] |
Experimental Protocol: Kinase Inhibitor Xenograft Model
The following is a generalized protocol for assessing the in vivo efficacy of pyrazole carboxamide-based kinase inhibitors.[5]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Cell Line: A human cancer cell line with known activation of the target kinase pathway (e.g., NCI-H520 for FGFR).
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.
-
Treatment Initiation: Treatment begins when tumors reach a predetermined size.
-
Compound Administration: The compound is administered orally or intraperitoneally at various doses, once or twice daily.
-
Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, tumors may be collected for pharmacodynamic biomarker analysis (e.g., phosphorylation status of downstream targets).
-
Toxicity Monitoring: Body weight, clinical signs, and, in some cases, complete blood counts and serum chemistry are monitored.
Signaling Pathway
Caption: Inhibition of a generic kinase signaling cascade.
Cyclooxygenase-2 (COX-2) Inhibitors
Celecoxib, a well-known COX-2 inhibitor, is based on a pyrazole scaffold. Its anticancer effects have been evaluated in various in vivo models.
In Vivo Efficacy of Celecoxib
| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Toxicity Notes |
| Celecoxib | Endometrial Adenocarcinoma Xenograft (Nude Mice) | 2 or 4 mg/day | 32.4% and 48.6% | Not specified.[7] |
Experimental Protocol: Celecoxib in Endometrial Cancer Xenograft Model
This protocol details the in vivo evaluation of celecoxib in an endometrial cancer model.[7]
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: HEC-1B human endometrial adenocarcinoma cells.
-
Tumor Implantation: 5 x 10^6 HEC-1B cells are injected subcutaneously into the axilla of the right forelimb.
-
Treatment Initiation: Treatment starts when the tumor diameter reaches 0.5 cm.
-
Compound Administration: Celecoxib is administered at doses of 2 mg/day and 4 mg/day. The route of administration is not specified in the abstract.
-
Efficacy Assessment: Tumor growth is monitored. At the end of the study, tumors are excised, and the expression of COX-2 and microvessel density (MVD) are evaluated by immunohistochemistry.
-
Toxicity Monitoring: Not specified in the abstract.
Signaling Pathway
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Conclusion
This guide highlights the significant in vivo anticancer activity of several pyrazole carboxamide derivatives. These compounds demonstrate efficacy through diverse mechanisms of action, including inhibition of tubulin polymerization and key oncogenic kinases. The presented data underscores the potential of the pyrazole carboxamide scaffold in the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising agents.
References
- 1. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 2. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of the selective COX-2 inhibitor celecoxib on endometrial adenocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1,5-Dimethyl-1H-pyrazole-3-carboxamide as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of the potential therapeutic applications of 1,5-Dimethyl-1H-pyrazole-3-carboxamide by examining the activity of structurally related pyrazole carboxamides against key biological targets. The information presented herein is intended to facilitate the validation of this compound as a potential therapeutic agent and guide future research endeavors.
Potential Therapeutic Targets and Comparative Efficacy
While specific inhibitory data for this compound is not extensively available in the public domain, the broader class of pyrazole carboxamides has demonstrated significant activity against several important therapeutic targets. This section compares the efficacy of various substituted pyrazole carboxamides against Aurora kinases, Histone Deacetylases (HDACs), Monoamine Oxidases (MAOs), and Cyclooxygenases (COXs).
| Therapeutic Target | Compound/Derivative | IC50 Value | Reference |
| Aurora Kinase A | N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | 0.16 µM | [1] |
| Pyrazolyl benzimidazole derivative | 28.9 nM | [1] | |
| Aurora Kinase B | Pyrazolyl benzimidazole derivative | 2.2 nM | [1] |
| Pyrazole-4-carboxamide analogue (6k) | 20.2 nM | [2] | |
| HDAC (Total) | 3-phenyl-1H-pyrazole-5-carboxamide derivative (15j) | 0.08 µM | [3] |
| HDAC1 | Pyrazole aminobenzamide derivative (15b) | 0.22 µM | [4] |
| Pyrazole aminobenzamide derivative (15i) | 0.68 µM | [4] | |
| MAO-B | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | 0.063 µM | [5] |
| COX-2 | Pyrazole-pyridazine hybrid (6f) | 1.15 µM | [6] |
| Pyrazole-pyridazine hybrid (5f) | 1.50 µM | [6] | |
| 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | - | [7] | |
| Urea-containing pyrazole (21i) | - | [8] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is critical for the validation of a therapeutic target. The following are detailed methodologies for key in vitro assays to assess the inhibitory activity of this compound against the identified potential targets.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a well of a microplate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes. The resulting fluorescence is inversely proportional to the HDAC inhibitory activity.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate
-
HDAC Assay Buffer
-
Developer solution
-
Test compound
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Assay Plate Setup:
-
To the wells of the microplate, add HDAC Assay Buffer.
-
Add the test compound at various concentrations or a vehicle control.
-
Add the diluted recombinant HDAC enzyme.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay determines MAO activity by measuring the production of hydrogen peroxide (H2O2) from the deamination of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Dye Reagent
-
HRP Enzyme
-
Assay Buffer
-
Test compound
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Dilute the test compound to the desired concentrations in Assay Buffer.
-
Inhibitor Interaction: Mix the test compound with the MAO enzyme and incubate for at least 10 minutes to allow for interaction.
-
Working Reagent Preparation: Prepare a working reagent containing Assay Buffer, p-tyramine, Dye Reagent, and HRP Enzyme.
-
Reaction and Measurement:
-
Add the working reagent to all wells.
-
Incubate for 20 minutes in the dark.
-
Read the fluorescence intensity at an excitation of ~530 nm and an emission of ~585 nm.
-
-
Data Analysis: The fluorescence signal is proportional to the amount of H2O2 produced. Calculate the percentage of MAO inhibition and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the peroxidase activity of COX-1 and COX-2. The rate of color development is proportional to the enzyme activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Assay Buffer
-
Arachidonic acid (substrate)
-
Colorimetric substrate
-
Test compound
-
96-well plates
-
Spectrophotometric plate reader
Procedure:
-
Enzyme Preparation: Add the COX enzyme and heme to the Assay Buffer.
-
Inhibitor Incubation: Add the test compound or vehicle control to the wells, followed by the enzyme solution. Incubate for a specified time at room temperature.
-
Reaction Initiation: Add the colorimetric substrate, followed by arachidonic acid to initiate the reaction.
-
Measurement: Shake the plate and measure the absorbance at the appropriate wavelength at multiple time points.
-
Data Analysis: Calculate the initial rate of the reaction. Determine the percentage of COX inhibition for each concentration of the test compound and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
Understanding the cellular pathways in which a therapeutic target is involved is crucial for predicting the physiological effects of its inhibition. The following diagrams illustrate key signaling pathways for the potential targets of this compound and a general workflow for its validation.
Caption: Overview of key signaling pathways potentially modulated by pyrazole carboxamide derivatives.
Caption: General experimental workflow for the validation of a therapeutic target.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of pyrazole isomers, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By presenting objective experimental data, detailed methodologies, and illustrative diagrams, this document aims to inform and guide future research and development in this promising area.
The pyrazole nucleus is a key feature in a multitude of compounds that exhibit a wide range of pharmacological activities.[2][3][4][5] The diverse biological effects of pyrazole derivatives are largely due to the ring's ability to act as a versatile pharmacophore, capable of engaging with various biological targets.[2] Pyrazole and its derivatives have been reported to possess numerous biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antioxidant properties.[4][5][6][7]
This guide will delve into a comparative analysis of different pyrazole isomers, examining how subtle changes in their chemical structure can significantly impact their biological efficacy.
Anticancer Activity: A Comparative Look at Pyrazole Isomers
Pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways essential for cancer cell growth and survival.[1] Numerous studies have demonstrated their cytotoxicity against a variety of cancer cell lines.[1][8]
Below is a summary of the comparative anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The data is presented to highlight the differences in potency, often observed between isomers or closely related analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid 33 | HCT116 | < 23.7 | [8] |
| Pyrazole-Indole Hybrid 34 | HCT116 | < 23.7 | [8] |
| Doxorubicin (Standard) | HCT116 | 24.7 - 64.8 | [8] |
| Polysubstituted Pyrazole 59 | HepG2 | 2 | [8] |
| Cisplatin (Standard) | HepG2 | 5.5 | [8] |
| Pyrazolo[3,4-b]pyridine 57 | HepG2 | 3.11 | [8] |
| Pyrazolo[3,4-b]pyridine 58 | HepG2 | 4.06 | [8] |
| Doxorubicin (Standard) | HepG2 | 4.30 | [8] |
| Pyrazolyl Analogue 5e | HCT-116 | 3.6 | [9] |
| Pyrazolyl Analogue 5e | MCF-7 | 24.6 | [9] |
| Pyrazolyl Analogue 5e | HepG2 | - | [9] |
| 4-cyano-1,5-diphenylpyrazole 13 | IGROVI | 0.04 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and a vehicle control.
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Targeting COX Enzymes
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) featuring a pyrazole core, such as celecoxib.[11][12] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory response.[11][12]
The following table presents data on the COX inhibitory activity of various pyrazole derivatives, showcasing the potential for isomer-specific selectivity towards COX-2 over COX-1, which can lead to a better safety profile.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [11] |
| 3,5-diarylpyrazole | - | 0.01 | - | [11] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [11] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [11] |
Experimental Protocol: COX Inhibition Assay
The ability of pyrazole isomers to inhibit COX-1 and COX-2 is typically evaluated using in vitro enzyme inhibition assays.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the pyrazole compounds or a vehicle control.
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is stopped.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 values are determined.
Signaling pathway of COX-1 and COX-2 inhibition by pyrazole isomers.
Antimicrobial Activity: Structure-Activity Relationship
The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents.[7][13][14] The antimicrobial efficacy of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of pyrazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | Reference |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | [13] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | [13] |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | [13] |
| Carbothiohydrazide 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | [7] |
| Carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The broth microdilution method is a widely used technique for determining the MIC.[1]
Methodology:
-
Compound Dilution: A serial two-fold dilution of the pyrazole compounds is prepared in a liquid growth medium in a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[1]
-
Controls: Positive controls (microorganism without compound) and negative controls (broth only) are included.[1]
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Structure-Activity Relationship (SAR) of pyrazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jchr.org [jchr.org]
- 5. academicstrive.com [academicstrive.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide against the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Due to the limited publicly available data on the specific off-target profile of this compound, this comparison leverages data from structurally related pyrazole carboxamides and presents a framework for a comprehensive off-target assessment.
Executive Summary
This compound belongs to the pyrazole carboxamide class of compounds, which have been investigated for a range of biological activities, including the inhibition of carbonic anhydrases and various kinases. A thorough evaluation of off-target effects is critical to understanding the compound's selectivity and potential for adverse effects. This guide outlines key experimental methodologies and provides a comparative analysis with Celecoxib, a pyrazole-containing compound with a well-documented pharmacological and off-target profile.
Comparative Analysis of Off-Target Profiles
The following table summarizes the known on-target and potential off-target activities of this compound, based on data from related compounds, and compares them with the established profile of Celecoxib.
| Target Class | This compound (Putative) | Celecoxib (Experimental Data) |
| Primary Target(s) | Carbonic Anhydrases (e.g., CA I, II), various kinases.[1][2] | Cyclooxygenase-2 (COX-2).[3][4] |
| Secondary Target(s) | Putative kinase inhibition (e.g., Akt, MAPK pathways). | Cyclooxygenase-1 (COX-1) (weak inhibition)[4], Carbonic Anhydrase, Akt signaling pathway, MAPK signaling pathway.[5] |
| Kinase Profile | Data not publicly available. | Inhibition of Akt and ERK (MAPK) phosphorylation.[5][6][7] |
| GPCR Binding | Data not publicly available. | Data not publicly available. |
| Ion Channel Activity | Data not publicly available. | Data not publicly available. |
| Mitochondrial Effects | Potential for mitochondrial respiration inhibition, as seen with related compounds. | Can induce apoptosis through a mitochondrial signaling pathway.[8] |
Experimental Protocols for Off-Target Assessment
A comprehensive assessment of off-target effects involves a tiered approach, starting with broad screening panels followed by more specific functional assays.
Kinase Profiling
Objective: To identify unintended interactions with a broad range of protein kinases.
Methodology: KinomeScan™
This competitive binding assay quantitatively measures the interaction of a test compound against a large panel of human kinases.
-
Assay Principle: Kinases are fused to a DNA tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an active site-directed ligand.
-
Procedure:
-
The compound of interest is incubated at a specified concentration (e.g., 1 µM or 10 µM) with the kinase panel.
-
The amount of kinase-ligand interaction is measured in the presence and absence of the test compound using quantitative PCR of the DNA tag.
-
Results are typically expressed as a percentage of control, with lower percentages indicating stronger binding of the test compound.
-
-
Data Analysis: Hits (kinases to which the compound binds significantly) are identified based on a pre-defined threshold (e.g., >65% inhibition). For these hits, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.
Receptor Binding Assays
Objective: To assess the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology: Radioligand Binding Assay
This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Assay Principle: Cell membranes expressing the target receptor are incubated with a specific radioligand and the test compound.
-
Procedure:
-
A fixed concentration of radioligand is incubated with cell membranes and varying concentrations of the test compound.
-
After reaching equilibrium, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement in a cellular context and identify potential off-targets within intact cells.
Methodology:
-
Assay Principle: The binding of a ligand to its target protein often increases the protein's thermal stability.
-
Procedure:
-
Intact cells are treated with the test compound or vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Mitochondrial Toxicity Assay
Objective: To evaluate the potential of the compound to induce mitochondrial dysfunction.
Methodology: Seahorse XF Analyzer
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
-
Assay Principle: OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.
-
Procedure:
-
Cells are seeded in a Seahorse XF microplate and treated with the test compound.
-
A series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Data Analysis: Changes in OCR and ECAR in response to the compound can indicate mitochondrial toxicity, such as inhibition of the electron transport chain or uncoupling of oxidative phosphorylation.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the potential biological impact of this compound, the following diagrams have been generated using Graphviz.
Conclusion
While specific experimental data on the off-target effects of this compound is currently limited, a comprehensive assessment strategy is essential for its development as a potential therapeutic agent. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate its selectivity profile and compare it to established drugs like Celecoxib. This approach will enable a more informed understanding of the compound's potential benefits and risks, ultimately guiding its path in the drug discovery and development pipeline.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Safety Operating Guide
Personal protective equipment for handling 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This guide provides crucial safety and logistical information for the handling and disposal of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar pyrazole derivatives and are intended to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Laboratory coat or chemical-resistant coveralls. | Appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if dusts/aerosols are generated.[1][2] |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is essential to minimize exposure and maintain a safe working environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its waste is critical for laboratory safety and environmental protection. The primary method for disposal is through a licensed chemical waste disposal service.[4]
Step-by-Step Disposal Procedures:
-
Waste Segregation :
-
Solid Waste : Collect unused solid compound and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[4]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[4]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and approximate concentration.
-
Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[4]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4]
Quantitative Data Summary for Disposal:
| Waste Type | Container | Labeling Requirements | Storage Location |
| Solid | Sealed, compatible container | "Hazardous Waste", "this compound, Solid", Date | Designated Chemical Waste Area |
| Liquid | Sealed, leak-proof, compatible container | "Hazardous Waste", "this compound, Liquid", Solvent, Concentration, Date | Designated Chemical Waste Area |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste", "Sharps" | Designated Sharps Disposal Location |
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5] |
| Ingestion | Do not induce vomiting. Wash mouth out with water. Seek medical attention.[2][5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable disposal container. For large spills, contact your institution's EHS office.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
